molecular formula C4H8ClNO2 B3058473 2-Aminobut-3-enoic acid hydrochloride CAS No. 89619-81-8

2-Aminobut-3-enoic acid hydrochloride

Cat. No.: B3058473
CAS No.: 89619-81-8
M. Wt: 137.56 g/mol
InChI Key: DGDXDTSUVOEPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobut-3-enoic acid hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO2 and its molecular weight is 137.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminobut-3-enoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobut-3-enoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobut-3-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDXDTSUVOEPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597543
Record name 2-Aminobut-3-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89619-81-8
Record name 2-Aminobut-3-enoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminobut-3-enoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mechanism of Action of 2-Aminobut-3-enoic Acid Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobut-3-enoic acid hydrochloride, universally recognized in enzymology as L-vinylglycine (L-VG) hydrochloride, is a naturally occurring β,γ-unsaturated amino acid[1]. In the landscape of drug development and structural biology, L-VG serves as the prototypical mechanism-based (suicide) inhibitor for pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably 1-aminocyclopropane-1-carboxylate (ACC) synthase and methionine γ-lyase[2][3].

As a Senior Application Scientist, I approach L-VG not merely as a chemical antagonist, but as a highly specialized molecular probe. Its vinylic substructure allows it to masquerade as an endogenous substrate, hijacking the enzyme's own catalytic machinery to trigger irreversible covalent inactivation. This whitepaper deconstructs the structural mechanisms, kinetic profiles, and self-validating experimental methodologies required to characterize L-VG's interaction with PLP-dependent targets.

Core Mechanism of Action: The "Vinylic Trigger"

The efficacy of L-VG lies in its latent reactivity. The inhibitor remains relatively inert in solution but becomes a potent electrophile exclusively within the microenvironment of the enzyme's active site. The causality of this mechanism proceeds through a strictly ordered sequence of events[3][4]:

  • Transimination (External Aldimine Formation): The resting PLP-dependent enzyme maintains the cofactor as an internal aldimine, covalently linked to an active-site lysine residue. L-VG enters the active site and displaces this lysine, forming an external aldimine with the PLP cofactor.

  • 
    -Proton Abstraction:  The newly liberated active-site lysine (or an adjacent basic residue) acts as a general base, abstracting the 
    
    
    
    -proton from the L-VG moiety.
  • Conjugated Ketimine Generation: Because L-VG possesses a

    
    ,
    
    
    
    -double bond, the removal of the
    
    
    -proton induces electron delocalization. This forms a highly reactive, conjugated ketimine intermediate where the
    
    
    -carbon becomes intensely electrophilic.
  • Michael Addition (Suicide Inactivation): The active-site lysine, now acting as a nucleophile, executes a Michael addition at the electrophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon of the intermediate. This forms a permanent covalent adduct, irreversibly tethering the inhibitor to the enzyme and abolishing catalytic function[5].
    

MoA A PLP-Enzyme (Internal Aldimine) B L-Vinylglycine Binding A->B C External Aldimine Formation B->C D alpha-Proton Abstraction C->D Active-site base E Conjugated Ketimine Intermediate D->E F Michael Addition (Lys273 attack) E->F Nucleophilic attack G Covalent Adduct (Inactivated) F->G

Mechanistic pathway of PLP-dependent enzyme suicide inhibition by L-vinylglycine.

Structural and Kinetic Insights

Crystallographic Validation

The theoretical framework of the Michael addition mechanism was definitively proven via X-ray crystallography. The crystal structure of apple ACC synthase inactivated by L-VG () was resolved at 2.25 Å[4][5]. The electron density map clearly demonstrates that the side-chain


-carbon of L-VG is covalently bound to the 

-amino group of Lys273, confirming the irreversible trapping of the enzyme[5].
Partition Kinetics

L-VG acts as both an alternative substrate and a suicide inhibitor. The enzyme partitions between completing the catalytic cycle (yielding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketobutyrate and ammonia) and undergoing the lethal Michael addition[3]. The kinetic parameters for ACC synthase inactivation follow pseudo-first-order kinetics[6][7].

Table 1: Kinetic Parameters of ACC Synthase Inactivation by L-Vinylglycine

Kinetic ParameterValueBiological / Experimental Significance

3.3 mMThe Michaelis constant for the inactivation pathway; indicates the binding affinity of L-VG to the active site prior to covalent modification.

0.1 min

The maximal rate constant of the irreversible covalent modification step at saturating inhibitor concentrations.
Partition Ratio ~500:1The ratio of catalytic turnovers (

) to inactivation events (

). The enzyme processes ~500 molecules of L-VG before succumbing to suicide inhibition.

Experimental Methodologies

To rigorously characterize mechanism-based inhibitors like L-VG, experimental design must distinguish between reversible competitive inhibition and time-dependent irreversible inactivation. The following protocols establish a self-validating system for kinetic and structural analysis[3][6].

Protocol 1: Time-Dependent Inactivation Assay

Objective: To establish pseudo-first-order kinetics and calculate


 and 

.
  • Enzyme Preparation: Purify the target PLP-dependent enzyme (e.g., ACC synthase) and dialyze against 40 mM potassium phosphate buffer (pH 8.0).

  • Pre-incubation (The Causality of Baseline Stability): Incubate 2 µM of the enzyme at 25°C in buffer containing 5 µM exogenous PLP and 1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Exogenous PLP prevents the accumulation of the inactive apoenzyme during the assay. BSA prevents non-specific adsorption of the low-concentration enzyme to the microcentrifuge tube walls, ensuring that any observed loss of activity is strictly due to the inhibitor[6].

  • Inhibitor Titration: Initiate the reaction by adding varying concentrations of L-VG (e.g., 0.2 mM to 3.2 mM).

    • Causality: Using inhibitor concentrations significantly higher than the enzyme concentration ([I] >> [E]) ensures pseudo-first-order conditions, simplifying the mathematical extraction of rate constants[3].

  • Aliquoting and Quenching: At specific time intervals (e.g., every 10 minutes for 3 hours), withdraw aliquots from the reaction mixture.

  • Residual Activity Measurement: Immediately dilute the aliquot into a secondary assay mixture containing saturating concentrations of the natural substrate (e.g., S-adenosyl-L-methionine) to measure remaining active enzyme.

  • Data Processing: Plot the natural log of residual activity versus time to extract the observed rate constants (

    
    ), then plot 
    
    
    
    versus
    
    
    to determine
    
    
    and
    
    
    .
Protocol 2: Covalent Adduct Trapping via Chemical Reduction

Objective: To stabilize transient external aldimine intermediates for downstream structural characterization (Mass Spectrometry or X-ray Crystallography).

  • Inactivation: Incubate the enzyme with a saturating concentration of L-VG until <5% residual activity remains.

  • Selective Reduction: Add 0.1 M Sodium cyanoborohydride (NaBH

    
    CN) and incubate for 40 minutes at 25°C[3].
    
    • Causality: NaBH

      
      CN is a mild reducing agent that selectively reduces the protonated Schiff base (aldimine) at physiological pH without reducing free aldehydes or ketones. This cleanly traps the PLP-inhibitor covalent complex without inducing off-target structural artifacts, creating a highly stable complex for crystallization[3].
      

Workflow Step1 1. Enzyme Preparation (Purify PLP-dependent Enzyme) Step2 2. Pre-incubation (Buffer, PLP, BSA, 25°C) Step1->Step2 Step3 3. Inhibitor Addition (Titrate L-Vinylglycine) Step2->Step3 Step4 4. Aliquot Sampling (Time-dependent extraction) Step3->Step4 Step5 5. Activity Assay (Measure residual activity) Step4->Step5 Step6 6. Data Analysis (Pseudo-first-order kinetics) Step5->Step6

Experimental workflow for characterizing time-dependent mechanism-based inactivation.

References

  • Title: Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine Source: FEBS Letters (2005) URL: [Link]

  • Title: Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine Source: Plant Physiology (1989) URL: [Link]

  • Title: L-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase Source: Biochemistry (2000) URL: [Link]

  • Title: 1YNU: Crystal structure of apple ACC synthase in complex with L-vinylglycine Source: RCSB Protein Data Bank URL: [Link]

Sources

Biochemical Properties and Mechanistic Profiling of L-Vinylglycine Hydrochloride: A Comprehensive Guide to PLP-Dependent Enzyme Inactivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and agrochemical development, targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes requires precision. As an application scientist specializing in enzyme kinetics, I frequently utilize L-Vinylglycine (L-VG) hydrochloride as a foundational model for designing mechanism-based inhibitors (suicide substrates). Administered as a highly soluble hydrochloride salt, L-VG acts as a "Trojan horse" within the active site of PLP-dependent enzymes.

This technical guide dissects the biochemical properties, kinetic partitioning, and structural causality of L-VG, providing researchers with self-validating experimental frameworks to evaluate suicide inhibition accurately.

The Mechanistic Paradigm: Causality of the "Trojan Horse" Strategy

L-Vinylglycine (2-amino-3-butenoic acid) is a naturally occurring β,γ-unsaturated amino acid that functions as a 1 for several PLP-dependent enzymes, including transaminases and L-amino acid oxidases[1]. Its most extensively characterized target is 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in plant ethylene biosynthesis.

The inhibitory power of L-VG is governed by its latent reactivity. The causality of inactivation follows a strict sequence of stereoelectronic events:

  • Binding & Transimination: L-VG enters the active site and displaces the catalytic lysine to form an external aldimine with the PLP cofactor.

  • α-Deprotonation: The enzyme's natural machinery abstracts the α-proton of L-VG, generating a highly reactive, conjugated quinonoid intermediate[2].

  • Bifurcation (The Partition Ratio): At this stage, the intermediate faces a kinetic crossroad. It can either undergo normal catalytic deamination (yielding α-ketobutyrate and ammonia) or undergo a fatal Michael-type addition.

  • Covalent Adduct Formation: In the inactivation pathway, the ε-amino group of the displaced active site lysine (e.g., Lys273 in ACC synthase) attacks the electrophilic γ-carbon of the vinyl group. This forms an 3, permanently destroying enzymatic activity[3].

Pathway E_PLP Enzyme-PLP (Internal Aldimine) Ext_Ald External Aldimine (PLP-LVG Complex) E_PLP->Ext_Ald Substrate Binding LVG L-Vinylglycine LVG->Ext_Ald + Quinonoid Quinonoid Intermediate (λmax = 530 nm) Ext_Ald->Quinonoid α-Deprotonation Turnover Catalytic Turnover (500x) α-ketobutyrate + NH3 Quinonoid->Turnover Deamination Inactivation Suicide Inactivation (1x) Covalent Lysine Adduct (λmax = 432 nm) Quinonoid->Inactivation Michael Addition Turnover->E_PLP Cofactor Regeneration

Mechanistic partitioning of L-vinylglycine in PLP-dependent enzymes.

Kinetic and Thermodynamic Profiling

A defining metric of any suicide substrate is its partition ratio (


)—the number of successful catalytic turnovers that occur per single inactivation event. For ACC synthase, L-VG acts primarily as an alternative substrate, partitioning to products 4[4].

Understanding these parameters is critical for optimizing dosing and predicting target engagement in vivo.

Table 1: Quantitative Biochemical Parameters of L-Vinylglycine (with ACC Synthase)
ParameterValueMechanistic Significance

(Deaminase Activity)
1.8 s

Rate of alternative substrate turnover to α-ketobutyrate and NH

.

1.4 mMBinding affinity for the PLP active site.

1300 M

s

Catalytic efficiency (approx. 0.17% of the natural substrate SAM).
Partition Ratio (

)
~500The enzyme undergoes 500 harmless turnovers before covalent suicide.

(Quinonoid)
530 nmSpectrophotometric marker of the highly reactive, conjugated intermediate.

(Inactive Adduct)
432 nmSpectrophotometric marker of the dead-end covalent aldimine.

Data synthesized from kinetic simulations of ACC synthase inactivation[4].

Self-Validating Experimental Protocol: Spectrophotometric Tracking

A common pitfall in enzymology is misattributing time-dependent activity loss to mechanism-based inhibition when it may simply be caused by enzyme denaturation or apo-enzyme formation. To rigorously establish true suicide inhibition, your assay must be a self-validating system .

By simultaneously monitoring the transient quinonoid intermediate and the accumulation of the dead-end covalent adduct via UV-Vis spectrophotometry, we directly link the catalytic event to the inactivation event.

Protocol: Time-Resolved UV-Vis Inactivation Assay

Rationale: The resting internal aldimine, the reactive quinonoid, and the inactive covalent adduct all possess distinct electronic structures, yielding unique absorbance maxima. Tracking these shifts provides real-time, self-validating proof of the mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 μM solution of purified PLP-dependent enzyme (e.g., ACC synthase) in 50 mM potassium phosphate buffer (pH 8.0) at 25°C. Crucial Step: Supplement the buffer with 10 μM exogenous PLP to ensure the enzyme remains fully saturated, preventing baseline drift from apo-enzyme formation.

  • Baseline Acquisition: Record a baseline UV-Vis spectrum from 350 nm to 600 nm. The resting internal aldimine will typically present a peak around 420–430 nm.

  • Reaction Initiation: Add L-VG hydrochloride to a final concentration of 5 mM (ensuring

    
    ). Rapidly mix the solution to initiate the reaction.
    
  • Time-Resolved Monitoring: Continuously monitor the absorbance at 530 nm (to observe the steady-state accumulation of the transient quinonoid intermediate) and 432 nm (to track the formation of the 5) over a 2-hour period[5].

  • Orthogonal Validation: At 15-minute intervals, withdraw 10 μL aliquots and assay for residual enzymatic activity using the standard substrate (e.g., S-adenosyl-L-methionine) coupled with an adenosine deaminase detection assay.

  • Data Synthesis: Plot the decay of enzymatic activity against the increase in absorbance at 432 nm. A direct inverse correlation self-validates that the loss of activity is causally driven by the formation of the specific covalent adduct.

Workflow Step1 1. Enzyme Prep ACC Synthase + PLP Step2 2. Baseline UV-Vis Scan 350-600 nm Step1->Step2 Step3 3. Initiate Reaction Add 5 mM L-VG Step2->Step3 Step4 4. Time-Resolved Monitoring Track 432 nm & 530 nm Step3->Step4 Step5 5. Data Synthesis Calculate k_inact & K_I Step4->Step5

Self-validating spectrophotometric workflow for tracking L-VG enzyme inactivation.

Strategic Implications for Drug and Agrochemical Development

Understanding the biochemical properties of L-VG hydrochloride enables its application as a structural scaffold for advanced inhibitor design.

Agrochemical Applications: Targeting ACC synthase with vinylglycine derivatives is a proven strategy to 6, thereby delaying fruit ripening and preventing pre-harvest drop[6]. Molecules like aminoethoxyvinylglycine (AVG) leverage the vinylic trigger mechanism elucidated by L-VG to achieve potent, competitive, and mechanism-based inhibition[7].

Pharmaceutical Development: In drug discovery, the vinylglycine moiety is utilized to design Trojan horse inhibitors for human amino acid decarboxylases (AADCs) and transaminases. Higher-order derivatives, such as 8, offer potential therapeutic avenues for neurological disorders and metabolic diseases by irreversibly shutting down specific neurotransmitter or polyamine biosynthetic pathways[8]. By modifying the γ-substituent of the vinylglycine core, researchers can tune the partition ratio, favoring rapid inactivation over substrate turnover.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: sonar.
  • Source: kenyon.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

Sources

The Discovery, Mechanistic Biology, and Synthesis of 2-Aminobut-3-enoic Acid (Vinylglycine): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobut-3-enoic acid, commonly known as vinylglycine, is a structurally minimalist yet biochemically profound non-proteinogenic amino acid. As the simplest


-unsaturated 

-amino acid, its discovery opened new frontiers in the study of mechanism-based enzyme inhibition. This whitepaper provides a comprehensive technical analysis of vinylglycine, detailing its historical discovery, the precise causality of its interaction with pyridoxal phosphate (PLP)-dependent enzymes, and the evolution of its chemical synthesis for drug development applications.

Historical Discovery & Natural Occurrence

Vinylglycine was first isolated in 1974 by Dardenne et al. from the fruiting bodies of the mushroom Rhodophyllus nidorosus[1]. In its natural fungal reservoir, it exists predominantly as the D-enantiomeric antipode[2]. However, the L-antipode was subsequently identified as a critical mechanistic intermediate and a potent metabolite generated within the active sites of various PLP-dependent enzymatic processes across multiple species[2],[3]. Its structural uniqueness—featuring an alkene directly adjacent to the


-carbon—imbues it with distinct reactivity compared to standard aliphatic amino acids, making it a highly valuable scaffold in modern biochemical research[1].

Biochemical Mechanism: The "Vinylic Trigger"

The pharmacological value of L-vinylglycine lies in its ability to act as a "Trojan horse" or suicide inhibitor for PLP-dependent enzymes, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase and aspartate aminotransferase[2],[4].

Causality of Inhibition

The inhibition mechanism is not merely competitive; it is an irreversible, mechanism-based inactivation driven by the molecule's latent electrophilicity.

  • Aldimine Formation : When L-vinylglycine enters the active site, it forms a Schiff base (external aldimine) with the PLP cofactor[4].

  • Activation : The critical event is the

    
    -deprotonation of this complex by an active-site base. This triggers an electron delocalization cascade, transforming the complex into an 
    
    
    
    -unsaturated iminium ion (a ketimine intermediate)[2].
  • Michael Addition : Because of the vinyl group's precise structural juxtaposition, this intermediate acts as a highly reactive Michael acceptor. An active-site nucleophile—specifically the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino group of the catalytic lysine (e.g., Lys258 in aspartate aminotransferase)—attacks the 
    
    
    
    -carbon of the inhibitor[2],.
  • Covalent Inactivation : This nucleophilic attack forms an irreversible covalent adduct, permanently disabling the enzyme's catalytic machinery[5].

PLP_Inhibition N1 PLP-Enzyme + L-Vinylglycine N2 External Aldimine Formation N1->N2 Substrate Binding N3 α-Deprotonation N2->N3 Base Catalysis N4 α,β-Unsaturated Iminium Ion N3->N4 Electron Delocalization N5 Lysine Attack at γ-Carbon N4->N5 Michael Addition N6 Irreversible Covalent Adduct N5->N6 Suicide Inhibition

PLP-enzyme suicide inhibition pathway via Michael addition by active-site lysine.

Evolution of Chemical Synthesis

Synthesizing vinylglycine has historically been plagued by low yields and racemization. Early attempts using Strecker synthesis from acrolein yielded a mere 1.1% of racemic product due to the instability of the vinyl group under harsh acidic or basic conditions[6].

The breakthrough in stereocontrolled synthesis came from Rapoport's chiron-based approach starting from L-methionine, utilizing a controlled oxidation to sulfoxide followed by thermal elimination[2]. However, batch thermolysis often suffers from a critical flaw: the confined accumulation of the natural by-product, methylsulfenic acid (MeSOH). During thermal syn-elimination (activation barrier ~25.2 kcal/mol), MeSOH is released. In a confined batch reactor, MeSOH triggers a competitive Markovnikov addition pathway, isomerizing the desired vinylglycine into unwanted dehydrobutyrine derivatives[7].

To circumvent this, modern protocols employ either solvent-free pyrolysis[8] or continuous-flow mesofluidic thermolysis[7], which rapidly separates the product from the reactive MeSOH.

Quantitative Comparison of Synthetic Methodologies
Synthesis MethodologyStarting MaterialKey Reagents & ConditionsYieldEnantiomeric PurityKey Advantage / Limitation
Early Strecker AcroleinNH₃, HCN~1.1%RacemicHistorical proof of concept; highly inefficient[6].
Batch Pyrolysis (S)-MethionineH₂O₂, Refluxing TolueneModerate>95% eeProne to dehydrobutyrine isomerization[7].
Solvent-Free Pyrolysis Cbz-(S)-MethionineHigh Temp (Neat)High>95% eeScalable, avoids poisonous reagents[8].
Continuous-Flow Protected MethionineSuperheated Toluene, 270°C11–46 g/day >97% eeAccurate control prevents isomer formation[7].
Ring-Closing Metathesis APEHoveyda-Grubbs II, H₂O~80%RetainedBiocompatible in situ generation[1].

Self-Validating Experimental Protocol: Solvent-Free Pyrolysis

To ensure high enantiomeric excess and eliminate isomerization, the following self-validating protocol details the solvent-free pyrolysis of (S)-methionine.

Synthesis_Workflow S1 (S)-Methionine S2 N-Protection S1->S2 S3 Oxidation to Sulfoxide S2->S3 S4 Thermal Pyrolysis S3->S4 S5 (S)-Vinylglycine S4->S5

Step-by-step synthetic workflow of (S)-vinylglycine from (S)-methionine.

Step-by-Step Methodology
  • N-Protection : React (S)-methionine with benzyl chloroformate (Cbz-Cl) under mildly basic conditions to yield Cbz-(S)-methionine.

    • Causality: The Cbz group is strictly required to prevent intramolecular cyclization of the amino group with the carboxylic acid during the subsequent high-temperature pyrolysis[8].

  • Oxidation : Treat the protected intermediate with

    
     to form Cbz-(S)-methionine sulfoxide.
    
  • Solvent-Free Pyrolysis (Core Step) : Subject the isolated sulfoxide to high-temperature thermolysis under Kugelrohr distillation conditions without the use of a solvent.

    • Causality: Operating solvent-free prevents the accumulation of MeSOH in a liquid phase, completely shutting down the competitive Markovnikov addition pathway that leads to dehydrobutyrine isomers[8],[7].

  • Validation (Self-Validating System) : Analyze the crude product via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR. The protocol is validated internally by the complete disappearance of the methyl sulfoxide singlet at ~2.6 ppm and the emergence of a distinct multiplet for the vinyl protons at 5.1–5.9 ppm. Retention of optical rotation confirms the absence of racemization, ensuring 
    
    
    
    ee.

Modern Applications in Drug Development & Biosynthesis

Beyond its historical role as an inhibitor, vinylglycine is now utilized in emergent biosynthetic pathways. Recent advancements have demonstrated the use of ring-closing metathesis (RCM) catalyzed by Hoveyda-Grubbs II catalysts to generate vinylglycine in situ from biocompatible precursors like 5-allyloxy-2-amino-pent-3-enoate (APE)[1]. This "metabolic metathesis" allows engineered auxotrophic E. coli to utilize synthetic vinylglycine as a precursor for essential amino acids, bridging synthetic organometallic chemistry with synthetic biology and opening new avenues for engineered cellular therapeutics[1].

References

  • An improved protocol for the preparation of (S)-vinylglycine from (S)
  • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms Source: PMC - NIH URL
  • Source: American Chemical Society (ACS)
  • Evidence of Mechanism B for L-vinylglycine with ACC synthase Source: ResearchGate URL
  • An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis Source: ACS Omega URL
  • Continuous-Flow Thermolysis for the Preparation of Vinylglycine Derivatives Source: RSC Publishing URL
  • Synthesis of α-Vinyl Amino Acids Source: ResearchGate URL
  • Solution and Solid Phase Synthesis of Unusual a-Amino Acids From Source: Bibliothèque et Archives Canada URL

Sources

Technical Guide: Spectroscopic Characterization of 2-Aminobut-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobut-3-enoic acid hydrochloride (also known as Vinylglycine HCl ) is a non-proteinogenic


-unsaturated amino acid. It serves as a critical suicide substrate (mechanism-based inhibitor) for pyridoxal phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase and ACC synthase.[]

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for the hydrochloride salt. Unlike the free base, which is prone to polymerization and isomerization (to 2-aminobut-2-enoic acid), the hydrochloride salt offers enhanced stability, making it the preferred form for storage and synthesis. The data presented here is synthesized from authoritative chemical databases and peer-reviewed literature, designed to serve as a reference standard for purity assessment and structural validation.

Structural Analysis & Chemical Identity

PropertyDetail
IUPAC Name 2-Aminobut-3-enoic acid hydrochloride
Common Name Vinylglycine hydrochloride
CAS Number 70982-53-5 (HCl salt); 2584-60-3 (Free base)
Molecular Formula

Molecular Weight 137.56 g/mol
Chirality Available as (S)-, (R)-, or (RS)-isomers.[2][3][4][5] Data below assumes (S)-enantiomer unless noted.
Structural Logic

The molecule consists of a glycine backbone substituted at the


-carbon with a vinyl group (

).
  • Electronic Environment: The ammonium group (

    
    ) exerts a strong electron-withdrawing inductive effect (-I), deshielding the 
    
    
    
    -proton.
  • Conjugation: The vinyl group is not directly conjugated with the carbonyl in the ground state but participates in extended

    
    -systems during enzymatic catalysis.
    

Experimental Protocols for Characterization

To ensure data integrity, the following sample preparation protocols are recommended. These methods minimize the risk of in situ degradation (isomerization) during analysis.

Nuclear Magnetic Resonance (NMR)
  • Solvent: Deuterium Oxide (

    
    ) is preferred for the HCl salt due to high solubility.
    
    • Note: In

      
      , amine protons (
      
      
      
      ) and carboxyl protons (
      
      
      ) exchange rapidly and are not observed.
  • Alternative Solvent: DMSO-

    
     can be used to observe the ammonium protons (typically a broad singlet 
    
    
    
    8.0–9.0 ppm), but solubility may be lower.
  • Standard: TMSP (Sodium 3-trimethylsilylpropionate-2,2,3,3-

    
    ) as internal reference (
    
    
    
    0.00).
Infrared Spectroscopy (IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Precaution: The HCl salt is hygroscopic. Dry the sample in a vacuum desiccator over

    
     before forming KBr pellets to avoid water band interference (~3400 cm⁻¹).
    
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (50:50). Avoid high pH, which can trigger isomerization.

Spectroscopic Data Analysis[6][7][8][9][10][11][12][13]

Proton NMR ( NMR)

Solvent:


 | Frequency:  400/500 MHz

The spectrum is characterized by a distinct AMX or ABC spin system for the vinyl group and a doublet for the


-proton.
Position

(ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment
H-2 4.45Doublet (d)1H


-CH (adjacent to N)
H-3 5.98ddd (Multiplet)1H

Internal Vinyl (

)
H-4a 5.48Doublet (d)1H

Terminal Vinyl (Trans to H-3)
H-4b 5.38Doublet (d)1H

Terminal Vinyl (Cis to H-3)

Interpretation:

  • H-2 Deshielding: The chemical shift at 4.45 ppm is significantly downfield compared to alkyl amino acids (e.g., Alanine

    
    3.7 ppm) due to the combined anisotropy of the vinyl group and the inductive effect of the 
    
    
    
    -ammonium.
  • Vinyl Splitting: The H-3 proton couples to H-2, H-4a, and H-4b, creating a complex "doublet of doublets of doublets" (ddd).

Carbon NMR ( NMR)

Solvent:


 | Decoupling:  Proton-decoupled
Position

(ppm)
TypeAssignment
C-1 171.2Quaternary (C=O)Carboxylic Acid Carbonyl
C-3 129.5CHInternal Vinyl Carbon
C-4 121.8

Terminal Vinyl Carbon
C-2 56.5CH

-Carbon
Infrared Spectroscopy (IR)

Phase: Solid (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2800 – 3100 Broad, StrongN-H StretchCharacteristic of Ammonium (

) salts.
1735 StrongC=O StretchCarboxylic acid (monomer/dimer equilibrium).
1640 MediumC=C StretchVinyl group alkene stretch.
1580 MediumN-H BendAmmonium deformation.
1210 StrongC-O StretchC-O single bond of the acid.
990, 920 Strong=C-H BendOut-of-plane bending for terminal alkene (

).
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

  • Molecular Ion: The HCl salt dissociates; the observed species is the protonated free base

    
    .
    
  • Calculated Monoisotopic Mass (Free Base): 101.05 Da.

m/zIon IdentityMechanism
102.1

Protonated molecular ion (Parent).
85.1

Loss of Ammonia (common in amino acids).
56.1

Loss of Formic Acid/Carboxyl group (Immonium ion).

Mechanistic Workflow: Characterization Logic

The following diagram illustrates the logical workflow for confirming the identity and purity of Vinylglycine HCl, highlighting critical decision points regarding solvent choice and impurity detection.

AnalyticalWorkflow Start Sample: 2-Aminobut-3-enoic acid HCl Solubility Dissolve in D2O Start->Solubility NMR_1H 1H NMR Acquisition (Look for Vinyl ABC system) Solubility->NMR_1H NMR_13C 13C NMR Acquisition (Confirm 4 carbons) Solubility->NMR_13C Check_H2 Check H-2 Shift Expected: ~4.45 ppm NMR_1H->Check_H2 Check_Vinyl Check Vinyl Region 5.3 - 6.0 ppm Check_H2->Check_Vinyl Pass Fail Reject/Recrystallize (Degraded) Check_H2->Fail Shift > 4.6 or < 4.0 Impurity Check for Isomerization (Crotonic acid derivs at ~1.8 ppm methyl) Check_Vinyl->Impurity Pass MS_ESI ESI-MS (+ve) Target m/z 102.1 Impurity->MS_ESI No Impurities Impurity->Fail Methyl doublet detected Conclusion Identity Confirmed High Purity MS_ESI->Conclusion Match

Figure 1: Analytical workflow for the structural validation of Vinylglycine HCl. Critical checkpoints include the specific chemical shift of the


-proton and the absence of methyl signals indicating isomerization.

Stability & Impurity Profile

Researchers must be aware that Vinylglycine is chemically labile.

  • Isomerization: Under basic conditions or prolonged heating, the double bond migrates to the thermodynamic product, 2-aminobut-2-enoic acid (Dehydrobutyrine).

    • NMR Indicator: Appearance of a methyl doublet at

      
      1.8 ppm and a quartet at 
      
      
      
      6.5 ppm.
  • Polymerization: The terminal alkene is susceptible to radical polymerization. The HCl salt form suppresses this by protonating the amine, reducing nucleophilicity.

References

  • Friis, P., et al. (1977).[6] "2-Amino-3-butenoic acid: Isolation and Characterization." Journal of the Chemical Society, Perkin Transactions 1, 661.

  • PubChem. (n.d.).[3][6] "2-Aminobut-3-enoic acid | C4H7NO2."[2][3][6] National Library of Medicine. Retrieved from [Link]

  • Rando, R. R. (1974). "Chemistry and enzymology of kcat inhibitors." Science, 185(4148), 320-324. (Foundational text on the suicide inhibition mechanism).
  • Sigma-Aldrich. (n.d.). "Vinylglycine Hydrochloride Product Specification." (Generic reference for commercial salt availability and handling).

Sources

Physicochemical Profiling of 2-Aminobut-3-enoic Acid Hydrochloride: Solubility, Stability, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly pivots toward engineered peptidomimetics and targeted covalent inhibitors, non-canonical amino acids like 2-aminobut-3-enoic acid hydrochloride (commonly known as vinylglycine hydrochloride) have emerged as critical building blocks[1]. Vinylglycine is a naturally occurring β,γ-unsaturated amino acid that functions as a potent, irreversible "suicide" inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes[2].

However, the very structural features that confer its biological activity—namely, the terminal vinyl group conjugated to an α-amino acid motif—also introduce significant physicochemical liabilities. As a Senior Application Scientist, I frequently observe that researchers underestimate the nuances of handling this compound. Poor solubility management and unrecognized degradation pathways often lead to irreproducible bioassays. This whitepaper deconstructs the solubility thermodynamics and degradation kinetics of 2-aminobut-3-enoic acid hydrochloride, providing field-proven, self-validating protocols to ensure scientific integrity in your workflows.

Thermodynamic and Kinetic Solubility: The Causality of Salt Formation

The free base form of vinylglycine is highly zwitterionic and prone to intermolecular self-condensation. By formulating it as a hydrochloride salt, the primary amine is fully protonated (


). This protonation achieves two critical outcomes: it disrupts rigid crystal lattice packing and maximizes ion-dipole interactions with aqueous solvents[3]. This salt formation is the primary causal factor driving its favorable aqueous solubility profile.
Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-Aminobut-3-enoic acid hydrochloride
Synonyms L-Vinylglycine hydrochloride; D-Vinylglycine hydrochloride
Molecular Formula

Molecular Weight 137.56 g/mol
Aqueous Solubility ~20 mg/mL (Clear, colorless solution)
Storage Conditions -20°C (Desiccated)
Appearance White to off-white crystalline powder
Experimental Protocol: Self-Validating Kinetic Solubility Assessment

To accurately determine the solubility limit for formulation, a standard "shake-flask" method is insufficient due to the risk of supersaturation artifacts. The following protocol incorporates a self-validating dilution check to ensure thermodynamic equilibrium.

Step-by-Step Methodology:

  • Saturation & Equilibration: Add 50 mg of 2-aminobut-3-enoic acid hydrochloride to 1 mL of HPLC-grade water in a 2 mL Eppendorf tube. Vortex for 2 minutes, then incubate at 25°C in a thermomixer at 800 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solute.

  • Self-Validating Dilution (Critical Step): Carefully aspirate the supernatant. Prepare two parallel dilutions (1:10 and 1:100) in the mobile phase.

    • Causality & Validation: If the calculated concentration from the 1:100 dilution does not mathematically match the 1:10 dilution (accounting for the dilution factor), the initial supernatant was either supersaturated or contained micro-particulates. The system invalidates itself, prompting a mandatory repeat of the centrifugation step.

  • Quantification: Analyze via HPLC-UV (λ = 210 nm) against a validated 5-point standard curve (1–25 mg/mL).

Chemical Stability and Degradation Kinetics

Vinylglycine hydrochloride is inherently reactive. While stable at -20°C in its dry, crystalline form[4], it undergoes rapid degradation in solution under specific stress conditions.

  • Alkaline Lability: Under basic conditions (pH > 8), the α-proton becomes highly acidic due to the combined electron-withdrawing effects of the adjacent carboxylate and the vinyl group. This leads to rapid racemization and potential elimination reactions.

  • Oxidative Vulnerability: The terminal alkene is highly susceptible to epoxidation and subsequent diol formation in the presence of reactive oxygen species (ROS) or peroxides.

Experimental Protocol: Stability-Indicating LC-MS Workflow

To map these degradation pathways, a forced degradation study must be employed. The integrity of this protocol relies on immediate chemical quenching to prevent analytical artifacts.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare a 1 mg/mL stock solution of vinylglycine HCl in LC-MS grade water.

  • Stress Induction:

    • Acidic: Mix 100 µL stock with 100 µL 0.1M HCl. Incubate at 40°C for 24h.

    • Alkaline: Mix 100 µL stock with 100 µL 0.1M NaOH. Incubate at 40°C for 24h.

    • Oxidative: Mix 100 µL stock with 100 µL 3%

      
      . Incubate at 25°C for 24h.
      
  • Quenching (Self-Validating Step): At exactly 24h, neutralize the acidic/alkaline samples with equimolar NaOH/HCl. For the oxidative sample, add 10 µL of 10% sodium thiosulfate.

    • Causality & Validation: Failing to quench means degradation continues inside the autosampler, leading to time-dependent variability. A control sample (quenched immediately at t=0) must be run and show <1% degradation to validate the quenching efficacy.

  • Analysis: Inject 5 µL onto an LC-ESI-MS/MS system utilizing a HILIC column (required due to the high polarity of the analyte) to identify mass shifts (e.g., +16 Da for oxidation).

G A 2-Aminobut-3-enoic Acid HCl (Stock Solution) B1 Acidic Stress (0.1M HCl, 40°C) A->B1 B2 Alkaline Stress (0.1M NaOH, 40°C) A->B2 B3 Oxidative Stress (3% H2O2, 25°C) A->B3 C Quenching & Neutralization (Self-Validating Step) B1->C B2->C B3->C D LC-ESI-MS/MS Analysis C->D E Degradation Profiling & Mass Balance Calculation D->E

Forced degradation and stability-indicating LC-MS workflow.

Biological Application: The Mechanism of Suicide Inhibition

The chemical instability of vinylglycine is paradoxically the exact mechanism by which it functions as a therapeutic and biochemical tool[5]. As a suicide inhibitor, it mimics the natural substrate of PLP-dependent enzymes.

Mechanistic Causality: Upon entering the enzyme's active site, the amino group of vinylglycine forms an external aldimine with the PLP cofactor. The enzyme then abstracts the α-proton. Instead of proceeding through normal transamination, the vinyl group undergoes allylic isomerization, transforming the molecule into a highly reactive Michael acceptor. A nucleophilic residue within the enzyme's active site then attacks this electrophile, forming a covalent, irreversible adduct that permanently inactivates the enzyme.

G N1 Vinylglycine (Active Form) N3 External Aldimine Formation N1->N3 Binds N2 PLP Enzyme Active Site N2->N3 N4 Alpha-Proton Abstraction N3->N4 Catalysis N5 Reactive Michael Acceptor N4->N5 Isomerization N6 Covalent Adduct (Irreversible Inhibition) N5->N6 Nucleophilic Attack

Mechanism of PLP-dependent enzyme suicide inhibition by vinylglycine.

Formulation and Storage Best Practices

To maintain the structural integrity of 2-aminobut-3-enoic acid hydrochloride during drug development, the following parameters must be strictly controlled:

  • Hygroscopicity Control: The HCl salt is highly hygroscopic. Store strictly at -20°C in a desiccator. Allow the vial to fully equilibrate to room temperature before opening to prevent ambient moisture condensation, which will trigger premature hydrolysis[2].

  • Buffer Selection: Avoid primary amine buffers (e.g., Tris) which can undergo Schiff base formation with potential degradation products. Use phosphate or HEPES buffers at a strictly controlled physiological pH (7.2 - 7.4).

  • Lyophilization: If formulating into a peptide or complex, ensure the lyophilization cycle avoids prolonged thermal stress above 30°C during the secondary drying phase to prevent thermally induced racemization.

References

  • "L-VINYLGLYCINE 70982-53-5 wiki - Guidechem". Guidechem.
  • "(S)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 13246950 - PubChem". National Center for Biotechnology Information.
  • "SAFETY DATA SHEET - CymitQuimica". CymitQuimica.
  • "Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC". National Institutes of Health.
  • "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC". National Institutes of Health.

Sources

The Mechanism and Identification of Biological Targets for Vinylglycine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Vinylglycine Analogs

Vinylglycine and its derivatives represent a fascinating class of unnatural amino acids characterized by a reactive vinyl group at the α-carbon. This structural feature bestows upon them the ability to act as potent mechanism-based inhibitors, or "suicide substrates," for a specific and crucial class of enzymes: the pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1] These enzymes are central to a vast array of metabolic processes, including amino acid biosynthesis and degradation, neurotransmitter metabolism, and one-carbon metabolism.[2][3] The capacity of vinylglycine analogs to irreversibly inactivate these key enzymes makes them invaluable tools for biochemical research and promising starting points for the development of therapeutic agents. This guide provides a comprehensive technical overview of the biological targets of vinylglycine analogs, the underlying mechanism of their action, and the modern experimental workflows employed to identify and validate these targets.

The Chemistry of Inactivation: A Tale of Covalent Modification

The inhibitory prowess of vinylglycine analogs lies in their ability to hijack the catalytic machinery of PLP-dependent enzymes. These enzymes typically function by forming a Schiff base (internal aldimine) between the aldehyde group of the PLP cofactor and the ε-amino group of a conserved lysine residue in the active site.[3][4] When a substrate amino acid enters the active site, it undergoes a transimination reaction, forming a new Schiff base (external aldimine) with PLP. This positions the substrate for a variety of transformations, all of which are facilitated by the electron-withdrawing properties of the pyridinium ring of PLP.

Vinylglycine analogs, as mimics of natural amino acid substrates, readily form this external aldimine. However, the presence of the vinyl group introduces a critical deviation from the normal catalytic cycle. The enzyme's own catalytic base abstracts the α-proton of the vinylglycine analog, leading to the formation of a highly reactive, conjugated ene-imine intermediate. This intermediate is an electrophilic Michael acceptor. An active site nucleophile, often the very same lysine residue that initially formed the internal aldimine, then attacks the β-carbon of the vinyl group.[5] This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.[6]

Mechanism_of_Inhibition cluster_0 Enzyme Active Site E_PLP Enzyme-PLP (Internal Aldimine) E_PLP_VG Enzyme-PLP-VG (External Aldimine) E_PLP->E_PLP_VG Transimination E_PLP_Ene-imine Reactive Ene-imine Intermediate E_PLP_VG->E_PLP_Ene-imine α-Proton Abstraction E_Inactive Covalently Modified Inactive Enzyme E_PLP_Ene-imine->E_Inactive Michael Addition VG_analog Vinylglycine Analog VG_analog->E_PLP Binding Lys_Nu Active Site Nucleophile (Lys) Lys_Nu->E_PLP_Ene-imine

Mechanism of irreversible inhibition of PLP-dependent enzymes by vinylglycine analogs.

Primary Biological Targets: A Focus on PLP-Dependent Enzymes

The primary targets of vinylglycine analogs are a diverse superfamily of enzymes that utilize PLP as a cofactor. The specificity of a particular analog is determined by its side chain, which dictates its affinity for the active site of different enzymes. The major classes of enzymes targeted by vinylglycine analogs include:

Aminotransferases (Transaminases)

These enzymes are fundamental to amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid.[7] Vinylglycine and its analogs are potent inhibitors of several aminotransferases, including:

  • Aspartate Aminotransferase (AST): A key enzyme in amino acid metabolism and the malate-aspartate shuttle. Vinylglycine has been shown to be an irreversible inhibitor of AST.[5]

  • Alanine Aminotransferase (ALT): Crucial for the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver.

  • γ-Aminobutyrate Aminotransferase (GABA-T): Responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T by analogs like vigabatrin leads to an increase in GABA levels in the brain and is a therapeutic strategy for epilepsy.[6][8][9][10]

Decarboxylases

These enzymes catalyze the removal of a carboxyl group from an amino acid, a critical step in the synthesis of neurotransmitters and other bioactive amines.[7][11] Vinylglycine analogs have been shown to inhibit:

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: The rate-limiting enzyme in the biosynthesis of the plant hormone ethylene.[8][12][13][14] Inhibition of ACC synthase by vinylglycine or aminoethoxyvinylglycine (AVG) can delay fruit ripening and senescence.[15]

  • Ornithine Decarboxylase (ODC): A key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.

  • Glutamate Decarboxylase (GAD): Catalyzes the synthesis of GABA from glutamate.

Other PLP-Dependent Enzymes

Vinylglycine and its analogs can also inhibit other classes of PLP-dependent enzymes, including:

  • Racemases: Enzymes that interconvert D- and L-amino acids.

  • Lyases (β- and γ-eliminases): Enzymes that cleave carbon-carbon or carbon-heteroatom bonds.

The following table summarizes the known biological targets of some representative vinylglycine analogs and their corresponding kinetic parameters of inhibition.

Vinylglycine AnalogTarget EnzymeEnzyme ClassOrganismKi (μM)kinact (min-1)Reference
(±)-α-VinyllysineL-Lysine DecarboxylaseDecarboxylaseBacterium cadaveris5002 x 10-2[7]
(±)-α-VinylarginineL-Arginine DecarboxylaseDecarboxylaseE. coli18003.6 x 10-2[7]
L-VinylglycineACC SynthaseLyaseTomato1400 (Km)1.8 (kcat, s-1)[16][17]

Experimental Methodologies for Target Identification and Validation

Identifying the specific biological targets of a vinylglycine analog is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent. A multi-pronged approach combining classical enzymology with modern proteomics techniques is often employed.

Enzyme Kinetics: Characterizing Irreversible Inhibition

For known or suspected enzyme targets, detailed kinetic analysis is essential to characterize the irreversible inhibition. The Kitz-Wilson method is a widely used approach for determining the kinetic parameters of irreversible inhibitors.[2][4]

  • Enzyme Activity Assay: Establish a reliable and continuous assay to measure the activity of the target enzyme. This could be a spectrophotometric, fluorometric, or coupled enzyme assay.

  • Determination of Km: Determine the Michaelis constant (Km) of the enzyme for its natural substrate under the chosen assay conditions.

  • Time-Dependent Inactivation:

    • Pre-incubate the enzyme with various concentrations of the vinylglycine analog for different time intervals in the absence of the substrate.

    • Initiate the reaction by adding the substrate at a saturating concentration.

    • Measure the initial reaction velocity for each pre-incubation time and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) versus the pre-incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (kobs).

    • Plot the reciprocal of kobs (1/kobs) against the reciprocal of the inhibitor concentration (1/[I]). This is the Kitz-Wilson plot.

    • The y-intercept of the Kitz-Wilson plot is equal to 1/kinact (the reciprocal of the maximal rate of inactivation), and the x-intercept is equal to -1/Ki (the reciprocal of the inhibitor's dissociation constant).[2][4]

Kitz_Wilson_Workflow cluster_0 Experimental Steps cluster_1 Data Analysis Assay 1. Establish Enzyme Activity Assay Km 2. Determine Km for Natural Substrate Assay->Km Incubate 3. Pre-incubate Enzyme with Inhibitor Km->Incubate Measure 4. Measure Residual Enzyme Activity Incubate->Measure Plot1 5. Plot ln(% Activity) vs. Time to get k_obs Measure->Plot1 Plot2 6. Plot 1/k_obs vs. 1/[I] (Kitz-Wilson Plot) Plot1->Plot2 Results 7. Determine Ki and kinact Plot2->Results

Workflow for Kitz-Wilson analysis of irreversible enzyme inhibitors.
Activity-Based Protein Profiling (ABPP): A Chemoproteomic Approach for Target Discovery

For unbiased, proteome-wide identification of vinylglycine analog targets, activity-based protein profiling (ABPP) is a powerful tool.[18][19][20][21][22][23] ABPP utilizes chemical probes that mimic the structure of the inhibitor but also contain a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

  • Proteome Preparation: Prepare a cell or tissue lysate that retains the enzymatic activity of the proteome.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the proteome with a range of concentrations of the unlabeled vinylglycine analog.

    • A control sample is incubated with vehicle (e.g., DMSO).

  • Probe Labeling: Add a broad-spectrum vinylglycine-based probe (containing a reporter tag) to all samples to label the active enzymes that were not inhibited by the analog.

  • Detection and Enrichment:

    • Gel-based: Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence intensity in the presence of the analog indicates target engagement.

    • Mass Spectrometry-based: If the probe contains a biotin tag, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of the identified proteins across the different analog concentrations. Proteins that show a dose-dependent decrease in labeling are considered potential targets.

ABPP_Workflow cluster_0 Experimental Steps cluster_1 Data Analysis Lysate 1. Prepare Active Proteome Lysate Compete 2. Pre-incubate with Vinylglycine Analog Lysate->Compete Probe 3. Label with Tagged Probe Compete->Probe Enrich 4. Enrich Labeled Proteins (Biotin) Probe->Enrich Analyze 5. Analyze by LC-MS/MS Enrich->Analyze Identify 6. Identify and Quantify Proteins Analyze->Identify Targets 7. Identify Proteins with Dose-Dependent Decrease in Labeling Identify->Targets

Workflow for competitive activity-based protein profiling (ABPP).
Thermal Proteome Profiling (TPP): A Label-Free Method for Target Deconvolution

Thermal proteome profiling (TPP) is an alternative, label-free approach to identify drug targets by measuring changes in the thermal stability of proteins upon ligand binding.[9][19][24][25][26][27]

  • Cell Treatment: Treat intact cells or cell lysates with the vinylglycine analog or a vehicle control.

  • Thermal Challenge: Aliquot the treated samples and heat them to a range of different temperatures.

  • Protein Extraction: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

  • Proteomic Analysis: Digest the soluble proteins from each temperature point and analyze them by quantitative mass spectrometry (e.g., using tandem mass tags, TMT).

  • Data Analysis: For each protein, generate a "melting curve" by plotting its abundance as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the analog indicates that the analog binds to and stabilizes the protein, suggesting it is a direct target.

Downstream Consequences of Target Inhibition: Two Case Studies

The inhibition of key PLP-dependent enzymes by vinylglycine analogs can have significant physiological consequences.

Inhibition of GABA Transaminase and its Impact on Neurotransmission

Inhibition of GABA-T by vigabatrin prevents the breakdown of GABA, leading to an accumulation of this inhibitory neurotransmitter in the brain.[1][10][28] This enhanced GABAergic tone helps to dampen neuronal excitability, which is the basis for its use as an anti-epileptic drug.[6][8][10] However, this can also lead to side effects. The increased GABA levels can also impact the metabolism of other amino acids, such as glutamate and aspartate.[1]

GABA_Pathway Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Neuronal_Inhibition Increased Neuronal Inhibition GABA->Neuronal_Inhibition TCA TCA Cycle SSA->TCA GABA-T GABA Transaminase Vigabatrin Vigabatrin Vigabatrin->GABA-T Inhibits

Metabolic consequences of GABA transaminase inhibition by vigabatrin.
Inhibition of ACC Synthase and its Effect on Plant Development

ACC synthase is the key regulatory enzyme in the biosynthesis of ethylene, a plant hormone that controls a wide range of developmental processes, including fruit ripening, senescence, and leaf abscission.[8][12][13][14][29] By inhibiting ACC synthase, vinylglycine analogs like AVG block the production of ethylene's immediate precursor, ACC.[15] This leads to a delay in these developmental processes, which has important applications in agriculture for extending the shelf life of fruits and flowers.

Ethylene_Pathway Methionine Methionine SAM S-Adenosyl- methionine Methionine->SAM ACC 1-Aminocyclopropane- 1-carboxylate SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Plant_Responses Fruit Ripening, Senescence, Abscission Ethylene->Plant_Responses ACC_Synthase ACC Synthase ACC_Oxidase ACC Oxidase AVG AVG AVG->ACC_Synthase Inhibits

Inhibition of the ethylene biosynthesis pathway by aminoethoxyvinylglycine (AVG).

Conclusion: Vinylglycine Analogs as Probes and Potential Therapeutics

Vinylglycine and its analogs are powerful tools for probing the function of PLP-dependent enzymes and for developing novel therapeutic agents. Their mechanism-based inactivation provides a high degree of specificity and potency. The continued development of sophisticated experimental techniques, such as activity-based protein profiling and thermal proteome profiling, will undoubtedly lead to the discovery of new biological targets for these versatile molecules and a deeper understanding of their roles in health and disease. This guide has provided a foundational understanding of the key concepts and methodologies in this exciting area of research, empowering scientists to effectively utilize vinylglycine analogs in their own investigations.

References

  • Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & Mondal, D. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Organic Chemistry, 10(8), 869–894. [Link]

  • Wang, K. L. C., Li, H., & Ecker, J. R. (2002). Ethylene Biosynthesis and Signaling Networks. The Plant Cell, 14(suppl 1), S131–S151. [Link]

  • Spink, D. C., & Martin, D. L. (1984). Effects of GABA-transaminase inhibition on brain metabolism and amino-acid compartmentation: an in vivo study by 2D 1H-NMR spectroscopy coupled with microdialysis. Journal of Neurochemistry, 43(4), 1119–1126. [Link]

  • Theologis, A. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. Preprints.org. [Link]

  • Anonymous. (n.d.). UNIT 5.1 Ethylene- Discovery, Biosynthesis and Physiological Role. eGyanKosh. [Link]

  • Mateus, A., & Savitski, M. M. (2020). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. In Methods in Molecular Biology (Vol. 2079, pp. 239–256). Humana, New York, NY. [Link]

  • Kende, H. (1993). Ethylene Biosynthesis. Annual Review of Plant Physiology and Plant Molecular Biology, 44(1), 283–307. [Link]

  • Pandey, P. K., & Singh, P. (2022). The ethylene biosynthetic pathway and ACC conjugation process. ResearchGate. [Link]

  • Franken, H., Mathieson, T., Childs, D., Sweetman, G. M. A., Werner, T., Tögel, I., Doce, C., Gade, S., Bantscheff, M., Drewes, G., Reinhard, F. B. M., Huber, W., & Savitski, M. M. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567–1593. [Link]

  • Leach, C. (2024). Metabolic Consequences of Inhibition of Gaba Transaminase. [Link]

  • Lanyon, L. M., & Sigman, M. S. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Israel Journal of Chemistry, 63(3-4), e202200085. [Link]

  • Mi, Y., & Zhang, Y. (2021). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Briefings in Bioinformatics, 22(5), bbaa401. [Link]

  • Oreate AI. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. [Link]

  • ChemRxiv. (n.d.). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. [Link]

  • Petroff, O. A. C., Rothman, D. L., Behar, K. L., & Mattson, R. H. (1996). Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin. Epilepsy Research, 25(3), 221–227. [Link]

  • ResearchGate. (n.d.). Thermal proteome profiling (TPP) method can be performed in one of.... [Link]

  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?. [Link]

  • Berkowitz, D. B., Karukurichi, K. R., de la Salud-Bea, R., & McFadden, J. M. (1996). α-VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES. Bioorganic & Medicinal Chemistry Letters, 6(18), 2151–2156. [Link]

  • Creative Biolabs. (n.d.). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. [Link]

  • Wikipedia. (n.d.). GABA transaminase inhibitor. [Link]

  • Wang, Y., Zhang, T., & Chen, Y. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Berkowitz, D. B., Karukurichi, K. R., de la Salud-Bea, R., & McFadden, J. M. (1996). VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES. DigitalCommons@UNL. [Link]

  • Zhang, C., & Liu, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 108. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Johnson, D. S., & Weïwer, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(11), 2269–2280. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. [Link]

  • DevTools daily. (2020, January 16). Real examples of Graphviz. [Link]

  • Graphviz. (2021, August 10). Graphviz. [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. [Link]

  • Hayashi, H., & Liao, P.-N. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 12. [Link]

  • ResearchGate. (n.d.). a Theoretical Kitz and Wilson plots of data from analysis of a suicide.... [Link]

  • Berkowitz, D. B. (2006, April 4). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Pan, Y., & Silverman, R. B. (2017). Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115. ACS Chemical Neuroscience, 8(7), 1565–1576. [Link]

  • Peterson, L. B., & Petri, A. F. (2020). Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach. bioRxiv. [Link]

  • van der Wouden, P. A., van der Heden van Noort, G. J., & Overkleeft, H. S. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & Mondal, D. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Organic Chemistry, 10(8), 869–894. [Link]

  • ResearchGate. (n.d.). Determination of k inact and K I from complete activity progress.... [Link]

  • Biology LibreTexts. (2026, January 19). 6.4: Enzyme Inhibition. [Link]

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

  • ResearchGate. (n.d.). Determination of Ki and kinact for the interaction of ARS-853 with.... [Link]

  • Beeler, A. B., & Sello, J. K. (2022). Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. Molecules, 27(4), 1398. [Link]

  • MedChemComm. (n.d.). MedChemComm. [Link]

Sources

In Vitro Enzymatic Inhibition by 2-Aminobut-3-enoic Acid (Vinylglycine) Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Mechanism-Based Inactivator Analysis

Executive Technical Summary

2-Aminobut-3-enoic acid hydrochloride , commonly known as Vinylglycine (VG) , is a canonical mechanism-based inactivator (suicide substrate) targeting Pyridoxal 5'-Phosphate (PLP)-dependent enzymes. Unlike competitive inhibitors that establish a reversible equilibrium, VG exploits the enzyme's own catalytic machinery to generate a reactive electrophile within the active site, leading to irreversible covalent modification.

This guide provides a rigorous framework for characterizing VG inhibition, focusing on its primary targets: Aspartate Aminotransferase (AspAT) and 1-Aminocyclopropane-1-carboxylate (ACC) Synthase . It bridges the gap between theoretical organic chemistry and practical enzyme kinetics, designed for scientists requiring high-fidelity


 and 

determination.

Mechanistic Principles: The Suicide Pathway

The potency of Vinylglycine lies in its structure: a


-unsaturated amino acid.[1] The inhibition mechanism is strictly catalysis-dependent . The enzyme must accept VG as a substrate to activate the latent "warhead."
The PLP-Dependent Activation Cycle
  • Transimination: VG displaces the active-site Lysine to form an external aldimine with PLP.

  • 
    -Proton Abstraction:  The enzyme abstracts the 
    
    
    
    -proton, forming a quinonoid intermediate.
  • Isomerization (The Critical Step): Instead of normal transamination, the conjugated

    
    -system facilitates protonation at the 
    
    
    
    -carbon or rearrangement to an
    
    
    -unsaturated imine (Michael acceptor).
  • Nucleophilic Attack: An active site nucleophile (typically the

    
    -amino group of the catalytic Lysine) attacks the electrophilic 
    
    
    
    -carbon, forming a stable covalent adduct.
Visualization of the Inhibition Mechanism

VG_Mechanism Substrate Vinylglycine (VG) (Latent Inhibitor) Ext_Aldimine External Aldimine (VG-PLP Complex) Substrate->Ext_Aldimine Transimination PLP_Enz PLP-Enzyme (Internal Aldimine) PLP_Enz->Ext_Aldimine Transimination Quinonoid Quinonoid Intermediate Ext_Aldimine->Quinonoid α-H Abstraction Michael_Acceptor α,β-Unsaturated Michael Acceptor Quinonoid->Michael_Acceptor Isomerization Turnover Product Release (Partition Ratio) Quinonoid->Turnover Normal Catalysis Dead_Enzyme Covalent Adduct (Irreversibly Inactivated) Michael_Acceptor->Dead_Enzyme Nucleophilic Attack (Lys-258)

Caption: Mechanism of PLP-dependent suicide inhibition by Vinylglycine. Note the branching pathway where turnover (partition ratio) competes with inactivation.

Experimental Protocols: Kinetic Characterization

To validate inhibition, one must prove time-dependence , saturation kinetics , and irreversibility . The following workflow determines the inactivation rate constant (


) and the inhibitor affinity (

).
Reagent Preparation
  • Inhibitor Stock: Dissolve 2-Aminobut-3-enoic acid HCl in 100 mM HEPES (pH 7.5).

    • Expert Note: The HCl salt is acidic. You must readjust the pH of the stock solution to neutral (pH 7.0–7.5) using NaOH before adding to the enzyme. Failure to do this will denature the enzyme via pH shock, mimicking inhibition.

  • Enzyme Stock: Purified AspAT or ACC Synthase (approx. 0.5–1.0

    
    M final concentration in incubation).
    
  • Assay Mix: Contains saturating concentrations of natural substrates (e.g., for AspAT: 100 mM L-Aspartate, 10 mM

    
    -Ketoglutarate, NADH, and Malate Dehydrogenase for coupled assay).
    
Protocol: Kitz-Wilson (Time-Dependent) Inhibition Assay

Step 1: Incubation (The "Inactivation" Phase)

  • Prepare 5–7 microfuge tubes.

  • Add Enzyme to buffer containing varying concentrations of Vinylglycine (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10 mM).

  • Incubate at 25°C or 37°C.

  • Start a timer.

Step 2: Sampling (The "Residual Activity" Phase)

  • At defined time points (e.g.,

    
     = 0, 2, 5, 10, 20, 30 min), remove an aliquot (
    
    
    
    L) from the incubation mix.
  • Rapidly dilute the aliquot (1:50 or 1:100) into the Assay Mix (

    
    L) to initiate the reporter reaction.
    
    • Critical Control: The high dilution prevents the inhibitor carried over from affecting the reporter assay (reversible competition check).

  • Measure the initial velocity (

    
    ) of the reporter reaction immediately.
    
Assay Workflow Diagram

Assay_Workflow Stock Vinylglycine Stock (pH Adjusted) Incubation Incubation Mix (Enz + Inhibitor) Stock->Incubation Initiate Aliquot Remove Aliquot at time t Incubation->Aliquot t = 0, 5, 10... min Dilution Dilute 1:100 into Assay Solution Aliquot->Dilution Stop Inactivation Readout Measure Residual Activity (v) Dilution->Readout Spectrophotometry

Caption: Discontinuous assay workflow for determining time-dependent inactivation parameters.

Data Analysis & Interpretation

Calculating Pseudo-First-Order Rates ( )

For each inhibitor concentration


, plot the natural log of residual activity (

) versus time (

).
  • The slope of this line is

    
     (observed inactivation rate).
    
  • Expectation: The lines should be linear. If they curve, it suggests inhibitor instability or substrate depletion.

Determining and

Plot


 (y-axis) versus 

(x-axis). Fit the data to the hyperbolic equation:


ParameterDefinitionBiological Significance

Max inactivation rateThe rate limiting step of the covalent bond formation.

Inactivator constantThe affinity of the initial reversible binding (similar to

).

Inactivation efficiencyThe second-order rate constant; best metric for comparing potency.
The Partition Ratio ( )

Vinylglycine is not 100% efficient. Sometimes the intermediate hydrolyzes before alkylation, resulting in product turnover.

  • Calculation: Titrate a fixed amount of enzyme with varying sub-stoichiometric amounts of inhibitor. Plot Activity vs.

    
    .
    
  • The intercept on the x-axis (where activity = 0) gives (

    
    ).
    
  • Literature Benchmark: For AspAT, approx. 90% of turnover events lead to inactivation (

    
    ), making it a highly efficient suicide substrate [1].
    

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
Non-linear Time Course Inhibitor instability or byproduct inhibition.Ensure buffer pH is stable. Vinylglycine can polymerize or degrade at extreme pH. Use fresh stocks.
No Saturation Observed

is much higher than solubility limit.
If

is linear with

, report

from the slope. You cannot separate

and

.
Lag Phase in Assay Slow onset of inhibition or coupled enzyme issues.Ensure the reporter enzymes (e.g., MDH) are in vast excess. Pre-incubate reporter enzymes.
High Background Rate Contaminating nucleophiles in buffer.Avoid buffers with primary amines (e.g., Tris) if they interfere with the specific enzyme mechanism; HEPES or MOPS are preferred.

References

  • Rando, R. R. (1974). Mechanism of action of vinylglycine. Biochemistry, 13(19), 3859–3863. Link

  • Gehring, H., et al. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine.[1] European Journal of Biochemistry, 72(3), 453–461. Link

  • Berkowitz, D. B., et al. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Tetrahedron: Asymmetry, 17(6), 869-882. Link

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase.[2][3] Biochemistry, 15(14), 3070–3076. Link

Sources

Methodological & Application

Application Note & Protocol: 2-Aminobut-3-enoic Acid Hydrochloride (L-Vinylglycine HCl) in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis[1][2][3][4][5]

2-Aminobut-3-enoic acid hydrochloride , commonly known as L-Vinylglycine (L-VG) hydrochloride , is a natural non-proteinogenic amino acid and a potent mechanism-based inhibitor (suicide substrate) of enzymes dependent on pyridoxal 5'-phosphate (PLP).

In mammalian cell culture, L-Vinylglycine is primarily utilized to interrogate the Transsulfuration Pathway and Amino Acid Catabolism . Its utility stems from its ability to irreversibly inhibit key enzymes by covalently modifying their active sites.

Core Targets in Mammalian Cells
  • Cystathionine

    
    -lyase (CSE/CGL):  A critical enzyme in the biosynthesis of Hydrogen Sulfide (
    
    
    
    )
    , a gasotransmitter involved in vasodilation, cytoprotection, and mitochondrial bioenergetics.[1] L-VG is often compared to Propargylglycine (PAG) for this application.
  • Transaminases (Aminotransferases): L-VG inhibits Alanine Transaminase (ALT) and Aspartate Aminotransferase (AST), disrupting the conversion of amino acids to keto acids (e.g., Alanine

    
     Pyruvate), which can arrest cellular metabolism.
    
Mechanism of Action: Suicide Inhibition

Unlike competitive inhibitors that bind reversibly, L-Vinylglycine acts as a suicide substrate.

  • Recognition: The enzyme recognizes L-VG as a substrate (analogous to cysteine or alanine).

  • Schiff Base Formation: L-VG forms an external aldimine with the PLP cofactor in the active site.

  • Lethal Processing: The enzyme attempts to process the vinyl group. This generates a highly reactive electrophilic intermediate (typically an

    
    -unsaturated imine or extended conjugated system).
    
  • Covalent Capture: A nucleophilic residue within the enzyme's active site (often a Lysine or Tyrosine) attacks this intermediate, forming a stable covalent adduct. This permanently inactivates the enzyme.

Preparation and Handling

Physicochemical Properties[3][7]
  • CAS Number: 75266-38-5 (HCl salt)

  • Molecular Weight: 137.56 g/mol [2]

  • Solubility: Highly soluble in water (>50 mg/mL) and aqueous buffers (PBS).

  • Stability: The solid is stable at -20°C. Aqueous solutions are prone to oxidation and polymerization over time due to the reactive vinyl group; fresh preparation is strictly required.

Stock Solution Protocol (100 mM)

Reagents:

  • L-Vinylglycine HCl (Solid)

  • Sterile, nuclease-free water or PBS (pH 7.4)

  • 0.22

    
    m Syringe Filter (PES or PVDF)
    

Procedure:

  • Weigh 13.76 mg of L-Vinylglycine HCl.

  • Dissolve in 1.0 mL of sterile water/PBS. Vortex until completely clear.

  • Filter sterilize immediately using a 0.22

    
    m syringe filter into a sterile microcentrifuge tube.
    
  • Usage: Use immediately.

    • Note: If storage is absolutely necessary, aliquot into single-use volumes, snap-freeze in liquid nitrogen, and store at -80°C for <1 month. Do not refreeze.

Experimental Protocol: Cellular Inhibition Assays

Phase 1: Dose-Finding (Cytotoxicity)

Because L-VG inhibits metabolic enzymes (ALT/AST), high doses can be cytotoxic independent of the specific pathway of interest (e.g.,


). You must define the "Sub-lethal Inhibitory Concentration."
  • Seeding: Seed cells (e.g., HEK293, HUVEC, HepG2) in 96-well plates (5,000–10,000 cells/well). Allow adhesion overnight.

  • Treatment: Prepare serial dilutions of L-VG in complete media: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mM .

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Readout: Perform MTT, CCK-8, or CellTiter-Glo assay to assess viability.

  • Selection: Choose the highest concentration that maintains >90% viability (typically 1–5 mM ).

Phase 2: Functional Inhibition of Production (CSE Target)

This protocol measures the reduction of


 production, confirming CSE inhibition.

Materials:

  • Lead Acetate (

    
    ) or 
    
    
    
    fluorescent probe (e.g., WSP-1, SF7-AM).
  • L-Cysteine (Substrate for CSE).[1]

Workflow:

  • Pre-treatment: Treat cells with the determined dose of L-Vinylglycine (e.g., 2 mM ) for 1–4 hours to allow irreversible enzyme inactivation.

    • Control: Vehicle (Media/Water).

    • Positive Control: Propargylglycine (PAG, 5 mM).

  • Substrate Addition: Wash cells with PBS. Add assay buffer (PBS + 1 mM L-Cysteine + 10

    
    M Pyridoxal 5'-phosphate).
    
  • Detection (Lead Acetate Method - Qualitative):

    • Place a piece of filter paper soaked in 20 mM Lead Acetate over the wells (for 6-well plates). Incubate for 1–2 hours.

    • Result: Darkening of paper indicates

      
       (
      
      
      
      precipitation). L-VG treated wells should remain lighter.
  • Detection (Fluorescent Probe - Quantitative):

    • Load cells with

      
       probe (e.g., 10 
      
      
      
      M WSP-1) for 30 mins.
    • Wash cells.[3] Add L-Cysteine (100

      
      M) to stimulate 
      
      
      
      production.
    • Measure fluorescence kinetics. L-VG treatment should significantly blunt the slope of fluorescence increase.

Pathway Visualization

The following diagram illustrates the Transsulfuration Pathway and the specific blockade point of L-Vinylglycine.

Transsulfuration Methionine Methionine SAM S-Adenosyl methionine (SAM) Methionine->SAM Homocysteine Homocysteine SAM->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine L-Cysteine Cystathionine->Cysteine CSE H2S Hydrogen Sulfide (H2S) Cysteine->H2S CSE / CBS Pyruvate Pyruvate + NH3 Cysteine->Pyruvate CBS CBS (Cystathionine beta-synthase) CSE CSE (Cystathionine gamma-lyase) VG L-Vinylglycine (Inhibitor) VG->CSE Irreversible Inhibition

Caption: L-Vinylglycine irreversibly inhibits CSE, blocking the conversion of Cystathionine to Cysteine and the subsequent generation of Hydrogen Sulfide (


).[1][4]

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
High Cell Death Non-specific inhibition of ALT/AST leading to metabolic collapse.Titrate dose down. Ensure media contains Pyruvate (1 mM) to bypass the need for Alanine->Pyruvate conversion if studying

specifically.
No Inhibition Observed Compound degradation.Prepare stock fresh immediately before use. Do not use stocks stored >24h at 4°C.
Inconsistent Results Serum interference.Perform the inhibition step in serum-free or low-serum (1%) media, as serum proteins can bind the inhibitor or scavenge

.
Specificity Concerns L-VG vs. PAG.L-VG is a "cleaner" chemical probe for mechanistic enzymology but PAG is more widely cited for

work. Use PAG as a positive control to validate L-VG results.

References

  • Steegborn, C., et al. (1999). Kinetics and inhibition of recombinant human cystathionine gamma-lyase. The Journal of Biological Chemistry.[5] Link

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase.[6] Biochemistry.[7][8][1][3][5][6] Link

  • Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology. Link

  • Burnett, G., et al. (1980). Mechanism-based inactivation of pig heart L-alanine transaminase by L-propargylglycine.[8] Journal of Biological Chemistry.[5][9] Link

Sources

Application Note: Advanced Synthesis of Peptide Analogs Incorporating 2-Aminobut-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-Aminobut-3-enoic acid, commonly known as L-vinylglycine, is a non-proteinogenic vinylic amino acid naturally produced by fungi such as Rhodophyllus nidorosus. It serves as a potent, mechanism-based irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes ()[1]. In modern peptide engineering, vinylglycine is a highly sought-after building block for constructing stapled peptides via Ring-Closing Metathesis (RCM) and functionalized biologics via thiol-ene click chemistry or cross-metathesis ()[2].

Handling the free amino acid is notoriously difficult due to its propensity for auto-polymerization and degradation. Supplying it as 2-Aminobut-3-enoic acid hydrochloride provides a stable, crystalline precursor. This guide details the critical mechanistic controls required to successfully transition from the hydrochloride salt to a fully functionalized, cross-linked peptide analog, ensuring high enantiomeric purity and preventing double-bond migration.

Process Workflow

Workflow A 2-Aminobut-3-enoic Acid HCl (Stable Precursor) B Fmoc-OSu / Na2CO3 (pH 9.0 Control) A->B Neutralization C SPPS Coupling (DIC/Oxyma, 25°C) B->C Avoid Isomerization D On-Resin Metathesis (Grubbs II, LiCl/Toluene) C->D Peptide Assembly E TFA Cleavage & HPLC Purification D->E Cross-linking

Workflow for synthesizing and modifying vinylglycine-containing peptides.

Mechanistic Causality & Experimental Design

The Isomerization Challenge

The primary mode of failure when working with vinylglycine is the base-catalyzed isomerization of the terminal β,γ-unsaturated double bond into a thermodynamically more stable α,β-unsaturated crotyl group (dehydroaminobutyric acid).

When neutralizing the hydrochloride salt for Fmoc-protection, the choice of base is critical. Strong bases (like NaOH) or prolonged exposure to N,N-Diisopropylethylamine (DIPEA) during Solid-Phase Peptide Synthesis (SPPS) will induce this migration. Therefore, mild bases (e.g., Na₂CO₃ for protection) and highly efficient, neutral coupling reagents (e.g., DIC/Oxyma) are mandatory to minimize basic exposure times.

Olefin Metathesis Dynamics

Vinylglycine is a notoriously challenging substrate for olefin metathesis. Unlike allylglycine, the alkene in vinylglycine is directly adjacent to the chiral alpha-carbon, creating significant steric bulk and electron-withdrawing effects from the peptide backbone. This necessitates the use of highly active Grubbs Second-Generation (Grubbs II) catalysts, often combined with chaotropic salts (LiCl) to disrupt peptide aggregation and expose the reactive site ()[3].

Mechanism A Vinylglycine Residue (Sterically Hindered Alkene) C Metallacyclobutane Intermediate A->C [2+2] Cycloaddition B Ruthenium Catalyst (Grubbs II) B->C Coordination D Ethylene Gas (Thermodynamic Sink) C->D Cycloreversion E Unsaturated C-C Bridge (Peptide Macrocycle) C->E Metathesis Completion

Mechanism of Ru-catalyzed olefin metathesis on vinylglycine residues.

Quantitative Data: Coupling Reagent Optimization

To establish a self-validating protocol, we evaluated various coupling conditions for Fmoc-vinylglycine onto a Rink Amide resin. The data below demonstrates the necessity of choosing Oxyma/DIC over traditional HBTU/DIPEA to preserve the integrity of the terminal alkene.

Coupling Reagent SystemBaseReaction TimeYield (%)Isomerization to Crotyl (%)Epimerization (D-isomer %)
HBTU / HOBtDIPEA (2.0 eq)60 min8514.53.2
HATU / HOAtDIPEA (2.0 eq)45 min928.11.5
PyBOP / HOAtNMM (2.0 eq)45 min942.3< 1.0
DIC / Oxyma Pure None added 60 min 98 < 0.5 < 0.5

Step-by-Step Methodologies

Protocol I: Fmoc-Protection of 2-Aminobut-3-enoic Acid Hydrochloride

Objective: Convert the stable hydrochloride salt into an SPPS-compatible Fmoc-protected building block without inducing double-bond migration.

  • Neutralization: Dissolve 10 mmol of 2-Aminobut-3-enoic acid hydrochloride in 20 mL of DI water. Cool the solution to 0°C in an ice bath. Slowly add 10 mmol of Na₂CO₃ (1.06 g) to neutralize the HCl. Causality: Maintaining 0°C and using a mild carbonate base prevents the exothermic isomerization of the alkene.

  • Protection: Dissolve 11 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this dropwise to the aqueous amino acid solution over 30 minutes.

  • Reaction: Stir the biphasic mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Acidify the solution to pH 2.0 using 1M HCl (add dropwise to avoid excess heat). Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation Check: Perform ¹H-NMR (CDCl₃). The terminal alkene protons should appear as a distinct multiplet at δ 5.2–5.4 ppm. Any signals around δ 1.7 ppm (methyl doublet) indicate unwanted isomerization to the crotyl derivative. If crotyl peaks are present, the batch must be discarded.

Protocol II: SPPS Incorporation of Fmoc-Vinylglycine

Objective: Couple Fmoc-vinylglycine to the growing peptide chain with zero racemization or isomerization.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-vinylglycine and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation Check: Perform a Kaiser test on a few resin beads. A yellow/colorless result indicates complete coupling. If blue, repeat the coupling step. Take a micro-cleavage sample and analyze via LC-MS to confirm the mass shift of +222 Da for Fmoc-vinylglycine, ensuring no +18 Da water addition peaks are present.

Protocol III: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form a carbon-carbon bridge between vinylglycine and another vinylic amino acid (e.g., allylglycine) using a Ruthenium catalyst.

  • Resin Swelling: Wash the resin-bound peptide (0.1 mmol) with anhydrous Dichloromethane (DCM) (3x), then with anhydrous Toluene (3x).

  • Chaotropic Disruption: Suspend the resin in 2 mL of a 0.4 M LiCl solution in DMF/Toluene (1:1 v/v). Causality: LiCl disrupts inter-chain hydrogen bonding, swelling the peptide matrix and exposing the sterically hindered vinylglycine residue to the bulky Ruthenium catalyst.

  • Catalysis: Add 15 mol% (0.015 mmol) of Grubbs Second-Generation Catalyst dissolved in 1 mL of anhydrous Toluene.

  • Reaction: Degas the suspension by bubbling Argon through it for 5 minutes. Seal the reaction vessel and heat to 90°C under microwave irradiation for 2 hours.

  • Cleavage: Wash the resin with DCM (5x) and Methanol (5x). Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

  • Validation Check: Analyze the crude peptide via LC-MS. The mass should reflect the loss of ethylene (-28 Da) from the combined mass of the linear precursor, confirming successful cross-linking.

References

  • Title: Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme that Catalyzes C-C Bond Formation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Olefin Metathesis for Site-Selective Protein Modification Source: University of Oxford / ChemBioChem URL: [Link]

  • Title: Cross-metathesis of C-Glycosides and Peptides Source: ResearchGate URL: [Link]

Sources

2-Aminobut-3-enoic acid hydrochloride as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It adheres to the "Senior Application Scientist" persona, prioritizing technical depth, causality, and self-validating workflows.

A Dual-Function Intermediate: Chiral Synthon & Mechanism-Based Inhibitor[1]

Executive Summary

2-Aminobut-3-enoic acid (Vinylglycine) is a non-proteinogenic


-unsaturated amino acid. In drug discovery, it serves two distinct, high-value roles:
  • Biochemical Probe: It acts as a "suicide substrate" (mechanism-based inhibitor) for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, specifically transaminases and synthases (e.g., ACC synthase).

  • Chiral Scaffold: It functions as a versatile

    
     building block. The terminal alkene allows for late-stage diversification via Olefin Metathesis  or Palladium-catalyzed Cross-Coupling  (Heck/Suzuki), enabling the rapid synthesis of complex non-natural amino acids and stapled peptides.
    

This guide details the mechanistic basis of its inhibition profile, provides a robust protocol for its synthesis from Methionine, and outlines handling procedures to prevent common degradation pathways like polymerization.

Chemical Profile & Stability[2]
PropertySpecification
IUPAC Name (2S)-2-aminobut-3-enoic acid hydrochloride
Common Name L-Vinylglycine Hydrochloride
Molecular Weight 137.56 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, MeOH; insoluble in Et₂O, Hexanes
pKa Values ~2.2 (COOH), ~8.9 (

)
Stability Critical: The HCl salt is significantly more stable than the free zwitterion.[1] The free base is prone to polymerization and isomerization to the thermodynamically stable

-unsaturated isomer (2-aminobut-2-enoic acid).
Mechanism of Action: PLP-Dependent Enzyme Inhibition

Vinylglycine is a classic example of a Mechanism-Based Inactivator (Suicide Substrate) . It targets enzymes utilizing the PLP cofactor by hijacking the normal catalytic cycle.

The Mechanism:

  • Transaldimination: Vinylglycine forms a Schiff base (external aldimine) with the enzyme-bound PLP.

  • 
    -Deprotonation:  The enzyme removes the 
    
    
    
    -proton, forming a quinonoid intermediate.
  • Partitioning:

    • Path A (Turnover): Protonation at the

      
      -carbon leads to isomerization (2-aminocrotonate) and release of 
      
      
      
      -ketobutyrate.
    • Path B (Inactivation): The extended conjugation of the quinonoid intermediate makes the

      
      -alkene susceptible to nucleophilic attack by an active-site residue (e.g., Lysine, Cysteine) or the PLP cofactor itself. This forms a covalent, irreversible adduct.
      

Diagram 1: PLP Inhibition Pathway The following diagram illustrates the divergence between normal turnover and suicide inhibition.

PLP_Mechanism Substrate Vinylglycine (Substrate) Aldimine PLP-External Aldimine Substrate->Aldimine Schiff Base Formation Quinonoid Quinonoid Intermediate (Extended Conjugation) Aldimine->Quinonoid a-Deprotonation Turnover Isomerization to 2-Aminocrotonate (Release of a-Ketobutyrate) Quinonoid->Turnover Path A: Turnover Inactivation Michael Addition (Enzyme-Nu attack) Quinonoid->Inactivation Path B: Suicide Inhibition DeadEnzyme Covalently Modified Inactive Enzyme Inactivation->DeadEnzyme Irreversible Adduct

Caption: Mechanistic bifurcation of Vinylglycine processing by PLP enzymes. Path B leads to irreversible enzyme inactivation.

Synthetic Applications: The "Chiral Pool" Advantage

For medicinal chemists, (S)-Vinylglycine is a gateway to complex chiral architectures.

A. Palladium-Catalyzed Heck Coupling

Vinylglycine undergoes Heck coupling with aryl halides to generate


-aryl- 

-amino acids
.
  • Condition Note: Standard Heck conditions (Pd(OAc)₂, PPh₃, Et₃N) often lead to racemization.

  • Optimization: Use "Jeffery conditions" (phase transfer catalysis, TBAB) or bidentate ligands to suppress

    
    -allyl formation and preserve the stereocenter [1].
    
B. Olefin Metathesis

Protected Vinylglycine (e.g., N-Boc, O-Methyl ester) is an excellent substrate for Grubbs-catalyzed Ring-Closing Metathesis (RCM) to form cyclic amino acids (e.g., prolines, pipecolic acids) or macrocyclic peptides [2].

Detailed Protocol: Synthesis of (S)-Vinylglycine HCl

While enzymatic resolution and partial synthesis exist, the Methionine Sulfoxide Pyrolysis route is the most robust for generating high optical purity (S)-Vinylglycine from inexpensive (S)-Methionine.

Target: (S)-2-Aminobut-3-enoic acid hydrochloride Starting Material: L-Methionine Scale: 10 mmol (adaptable)

Phase 1: Protection & Oxidation
  • N-Protection: React L-Methionine (1.49 g, 10 mmol) with

    
     (1.1 eq) and 
    
    
    
    in Water/Dioxane to yield N-Boc-L-Methionine .
  • Oxidation: Dissolve N-Boc-L-Methionine in MeOH/H₂O (1:1). Add Sodium Periodate (

    
    , 1.1 eq) at 0°C. Stir for 2 hours.
    
    • Checkpoint: TLC should show consumption of the sulfide.

    • Workup: Filter precipitate, extract aqueous layer with EtOAc.

    • Product:N-Boc-L-Methionine Sulfoxide (mixture of diastereomers at sulfur, which is irrelevant for the next step).

Phase 2: Pyrolytic Elimination (The Key Step)

This step relies on the syn-elimination of sulfenic acid to form the alkene.

  • Setup: Place the sulfoxide (dry solid) in a Kugelrohr distillation apparatus or a vacuum sublimation setup.

  • Reaction: Heat to 160–170°C under high vacuum (<0.5 mmHg).

  • Mechanism: The sulfoxide undergoes thermal syn-elimination, releasing methanesulfenic acid (volatile) and generating the vinyl group.

  • Purification: The residue is the crude N-Boc-Vinylglycine. Purify via flash chromatography (SiO₂, Hexane/EtOAc).

    • Yield Target: 60–75% over two steps.

Phase 3: Deprotection to Hydrochloride Salt
  • Dissolution: Dissolve N-Boc-Vinylglycine in minimal dry Ethyl Acetate.

  • Acidolysis: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Precipitation: Stir for 1 hour. The product often precipitates as a white solid. If not, add cold Diethyl Ether to induce crystallization.

  • Filtration: Collect the solid under Argon (hygroscopic!).

  • Drying: Dry under vacuum over

    
    .
    

Diagram 2: Synthetic Workflow

Synthesis_Workflow Methionine L-Methionine (Starting Material) BocMet N-Boc-Methionine Methionine->BocMet Boc2O, Base Sulfoxide N-Boc-Methionine Sulfoxide BocMet->Sulfoxide NaIO4 (Oxidation) Pyrolysis Pyrolytic Elimination (170°C, Vacuum) Sulfoxide->Pyrolysis - MeSOH BocVG N-Boc-Vinylglycine Pyrolysis->BocVG Syn-Elimination FinalProduct (S)-Vinylglycine HCl (Target) BocVG->FinalProduct 4M HCl/Dioxane

Caption: Step-by-step synthesis of Vinylglycine HCl from L-Methionine via sulfoxide pyrolysis.

Handling, Storage & QC

Handling Precautions:

  • Hygroscopicity: The HCl salt absorbs moisture rapidly, leading to "clumping" and potential hydrolysis. Always handle in a desiccated glove box or under a cone of dry Nitrogen.

  • Polymerization: The free base (zwitterion) is unstable. Never store the free amino acid for extended periods. Always generate the free base in situ immediately before use (e.g., for a Heck reaction).

Storage Protocol:

  • Temperature: -20°C is optimal; 2-8°C is acceptable for short term.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

Quality Control (Self-Validation):

  • ¹H NMR (D₂O): Look for the characteristic vinyl protons:

    • 
       ~5.9-6.0 ppm (m, 1H, internal vinyl).
      
    • 
       ~5.4-5.6 ppm (d, 2H, terminal vinyl).
      
    • Absence of singlet at ~2.1 ppm confirms removal of Methionine/Sulfoxide side products.

  • Optical Rotation:

    
     (c=1, 1M HCl) for the S-isomer. A lower value indicates racemization during pyrolysis.
    
References
  • Carrasco, M., et al. (2014). "Palladium-Catalyzed Heck Reactions of Vinylglycine Derivatives." Chemistry - A European Journal. Link

  • Grubbs, R. H., et al. (1998). "Olefin Metathesis in Amino Acid and Peptide Synthesis." Journal of the American Chemical Society. Link

  • Berkowitz, D. B., et al. (2000). "Chiral Vinylglycine Derivatives: Synthesis and Applications." Journal of Organic Chemistry. Link

  • Hanessian, S., et al. (1987). "Synthesis of (S)-Vinylglycine from L-Methionine." Tetrahedron Letters. Link

  • Rando, R. R. (1974).[2] "Chemistry and Enzymology of kcat Inhibitors." Science. Link

Sources

safe handling and storage procedures for 2-Aminobut-3-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 2-Aminobut-3-enoic Acid Hydrochloride

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-Aminobut-3-enoic acid hydrochloride (also known as Vinylglycine hydrochloride). As a reactive unsaturated amino acid derivative, proper laboratory practices are essential to ensure the safety of personnel and maintain the integrity of the compound. These protocols are intended for researchers, scientists, and drug development professionals who work with this substance. The guide emphasizes a risk-based approach, detailing necessary engineering controls, personal protective equipment (PPE), and step-by-step procedures for common laboratory operations.

Section 1: Compound Identification and Hazard Summary

2-Aminobut-3-enoic acid hydrochloride is a solid, typically appearing as an off-white to pale yellow powder. It is the hydrochloride salt of vinylglycine, an unsaturated alpha-amino acid. The presence of the vinyl group and its nature as a hydrochloride salt dictate its primary handling and storage considerations.

A thorough risk assessment must be conducted before any work with this compound begins[1][2][3]. The foundation of this assessment is understanding its inherent hazards, which are summarized from available safety data.

Table 1: Hazard Identification for 2-Aminobut-3-enoic Acid Hydrochloride

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07Warning H302: Harmful if swallowed[4].
Skin Corrosion/IrritationGHS07Warning H315: Causes skin irritation[4].
Serious Eye Damage/IrritationGHS07Warning H319: Causes serious eye irritation[4].
Specific Target Organ ToxicityGHS07Warning H335: May cause respiratory irritation[4].

Data sourced from supplier safety information for (R)-2-Aminobut-3-enoic acid hydrochloride[4].

Section 2: Risk Assessment and Control Measures

A systematic risk assessment is mandatory before handling 2-Aminobut-3-enoic acid hydrochloride. This process involves evaluating the hazards of the chemical in the context of the specific experimental procedure to be performed[5]. The goal is to identify and implement appropriate control measures to minimize exposure.

The Risk Assessment Workflow

The following workflow should be followed to ensure a comprehensive evaluation of risks. This process begins with understanding the chemical's properties and ends with the implementation of specific controls tailored to the experiment's scale and conditions[1][5][6].

RiskAssessmentWorkflow A Step 1: Review SDS & Authoritative Sources B Step 2: Identify Hazards (Chemical & Process) A->B C Step 3: Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Step 4: Determine Risk Level (Low, Moderate, High) C->D E Step 5: Select & Implement Controls (Engineering, Admin, PPE) D->E F Step 6: Develop SOP for the specific task E->F G Step 7: Proceed with Experiment F->G H Step 8: Review & Refine (Post-Experiment) G->H H->A For new/modified procedures

Caption: Risk assessment workflow for hazardous chemicals.

Engineering Controls

Engineering controls are the first and most effective line of defense in preventing chemical exposure.

  • Chemical Fume Hood: All work involving the handling of solid 2-Aminobut-3-enoic acid hydrochloride, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling the powder, which can cause respiratory tract irritation[4][7].

  • Ventilation: Ensure the laboratory has adequate general ventilation. For procedures with a higher risk of dust generation, local exhaust ventilation may be required in addition to a fume hood[8].

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE is based on the identified hazards: skin, eye, and respiratory irritation[4].

  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact[9][10]. Inspect gloves for any signs of degradation or punctures before use. After handling, wash hands thoroughly[11].

  • Eye Protection: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[12]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A long-sleeved laboratory coat is required[10]. For large-scale operations, consider chemical-resistant aprons or coveralls.

  • Respiratory Protection: While working in a fume hood should be sufficient, if a risk assessment determines a potential for aerosolization outside of a hood, a NIOSH-approved respirator (e.g., an N95 dust mask for powders) may be necessary. All respirator use must be in accordance with a formal respiratory protection program[13].

Section 4: Safe Handling Protocols

Adherence to strict protocols is essential for minimizing exposure and preventing contamination.

Protocol for Weighing Solid Compound

Causality: This protocol is designed to prevent the generation and inhalation of airborne dust and to avoid dermal contact with the irritant powder[14].

  • Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Work Area Setup: Place a weigh boat or paper on the analytical balance inside the fume hood. Use anti-static equipment if necessary to prevent the powder from scattering.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of 2-Aminobut-3-enoic acid hydrochloride from the storage container to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize dust generation.

  • Closure: Immediately and securely close the primary storage container.

  • Cleanup: Gently wipe the spatula with a damp cloth or paper towel (wetted with a suitable solvent like water or ethanol) to remove residual powder. Dispose of the cloth as hazardous waste. Clean any minor spills on the balance or work surface according to the spill procedures in Section 6.

  • Transport: Transport the weighed compound in a sealed, labeled container to the next experimental step.

Protocol for Preparing Aqueous Solutions

Causality: As a hydrochloride salt, this compound can be hygroscopic and may release small amounts of HCl gas upon contact with moisture, although it is generally stable[12][15]. This protocol ensures safe dissolution.

  • Preparation: In a chemical fume hood, place a suitable beaker or flask containing the required volume of solvent (e.g., deionized water) on a stir plate.

  • Addition: Slowly add the pre-weighed 2-Aminobut-3-enoic acid hydrochloride to the solvent while stirring. Do not add solvent to the dry powder, as this can increase the risk of splashing and aerosol generation.

  • Dissolution: Continue stirring until the solid is fully dissolved. The container may be loosely covered to prevent contamination.

  • pH Adjustment (if required): Be aware that the resulting solution will be acidic. If neutralization is required, add base (e.g., NaOH solution) slowly, as this can be an exothermic reaction.

  • Storage of Solution: Transfer the final solution to a clearly labeled, sealed container.

Section 5: Storage Procedures

Proper storage is critical to maintain the stability and purity of 2-Aminobut-3-enoic acid hydrochloride and to prevent accidents. The primary concerns are moisture and incompatibility with other chemicals[15][16].

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is stable at ambient temperatures. Avoid excessive heat.
Atmosphere Dry/InertAs a hydrochloride salt, it is potentially hygroscopic. Storage in a desiccator or under an inert atmosphere (e.g., Argon, Nitrogen) is best practice to prevent moisture absorption and clumping[15].
Container Tightly SealedMust be stored in a well-sealed, airtight container to protect from humidity and air[15][17].
Light Protect from LightWhile not specified as highly light-sensitive, it is good practice for complex organic molecules to be stored away from direct light[].
Incompatibilities Strong Oxidizing Agents, Strong AcidsStore separately from incompatible materials to prevent hazardous reactions[7][12].
Storage Location Decision Workflow

The following diagram provides a logical flow for selecting an appropriate storage location for the compound.

StorageDecisionTree Start Start: Receive New 2-AB3E-HCl Container Q1 Is container factory-sealed? Start->Q1 A1_Yes Store in a cool, dry, dark chemical cabinet. Q1->A1_Yes Yes Q2 Has the container been opened? Q1->Q2 No End Storage Location Confirmed A1_Yes->End Q3 Will it be used frequently (>1x per week)? Q2->Q3 Yes A2_Yes Store in a dedicated desiccator in a ventilated cabinet. Q3->A2_Yes Yes A2_No Purge headspace with inert gas (Ar/N2), seal tightly with parafilm, and store in desiccator. Q3->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for selecting the correct storage location.

Section 6: Spill and Emergency Procedures

Immediate and correct response to spills or personnel exposure is crucial.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][10][11].

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes[9][11]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[9][10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10].

Small Spill Cleanup (Solid Powder)

This procedure applies to small spills (< 5 grams) contained within a fume hood.

  • Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • PPE: Wear the PPE specified in Section 3.

  • Cleanup: Do NOT dry sweep, as this will generate dust[14]. Gently cover the spill with paper towels or absorbent pads. Moisten the pads slightly with water to prevent dust from becoming airborne[19].

  • Collection: Carefully sweep or wipe the dampened material into a sturdy plastic bag or a sealable container[14].

  • Decontamination: Wipe the spill area thoroughly with soap and water[14].

  • Disposal: Label the container as "Hazardous Waste: 2-Aminobut-3-enoic acid hydrochloride contaminated debris" and dispose of it according to your institution's hazardous waste procedures[20].

Large Spill Cleanup

For spills larger than 5 grams or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the area and alert others to evacuate[13][14].

  • Isolate: Close the doors to the affected area to contain any dust or vapors[13].

  • Notify: Call your institution's emergency response number (e.g., Environmental Health & Safety) and report the spill[13][14].

  • Wait for Response: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of professional responders[13].

Section 7: References

  • Lab Manager. (n.d.). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from

  • University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved from

  • Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from

  • National Center for Biotechnology Information. (n.d.). RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security. Retrieved from

  • Duke Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from

  • Texas A&M University-Texarkana. (n.d.). Spill Management Procedure. Retrieved from

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory. Retrieved from

  • Journal of Occupational Health and Epidemiology. (2016). Chemical risk assessment in a chemical laboratory based on three different techniques. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Aminoethoxyvinyl glycine hydrochloride Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.). (R)-2-Aminobut-3-enoic acid hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: (R)-2-Aminobut-3-enoic acid hydrochloride. Retrieved from

  • American Elements. (n.d.). (R)-2-Aminobut-3-enoic Acid Hydrochloride. Retrieved from

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Fmoc-2-(3'-butenyl)glycine. Retrieved from

  • Chemsrc. (n.d.). 2-aminobut-3-enoic acid,hydrochloride. Retrieved from

  • PubChem. (n.d.). (S)-2-Aminobut-3-enoic acid hydrochloride. Retrieved from

  • PubChem. (n.d.). (R)-2-Aminobut-3-enoic acid hydrochloride. Retrieved from

  • Fisher Scientific. (2011, February 10). Safety Data Sheet: L(+)-2-Aminobutyric acid. Retrieved from

  • Agilent. (n.d.). Safety Data Sheet: Amino Acid Standard. Retrieved from

  • BOC Sciences. (n.d.). CAS 70982-53-5 (L-Vinylglycine). Retrieved from

  • AChemBlock. (n.d.). 2-aminobut-3-enoic acid hydrochloride 95%. Retrieved from

  • Cayman Chemical. (2025, July 3). Safety Data Sheet: Aminoethoxyvinyl Glycine (hydrochloride). Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride. Retrieved from

  • Bachem. (2021, March 16). How long can I store amino acid derivatives? Retrieved from

  • Organic Syntheses. (n.d.). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Retrieved from

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from

Sources

Application Note: Experimental Design for In Vivo Studies with 2-Aminobut-3-enoic Acid Hydrochloride (L-Vinylglycine)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Synthetic Biology Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Aminobut-3-enoic acid hydrochloride, commonly known as L-Vinylglycine, is a highly reactive, non-canonical amino acid[]. In preclinical research, it serves two primary functions: as a mechanism-based "suicide" inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, and as a terminal alkene building block for in vivo metabolic metathesis[][2].

Understanding the causality behind its mechanism is critical for experimental design. L-Vinylglycine mimics natural amino acid substrates to enter the active site of PLP-dependent enzymes—such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and 1-aminocyclopropane-1-carboxylate (ACC) synthase[][3]. Once the external aldimine complex forms, the enzyme catalyzes a proton abstraction that triggers a double-bond migration. This generates a highly reactive electrophilic enamine (aminoacrylate) intermediate that covalently binds to an active-site nucleophile, irreversibly inactivating the enzyme[4][5].

Because this inhibition is irreversible, in vivo pharmacodynamics are driven by the target tissue's enzyme turnover rate rather than the pharmacokinetic clearance of the drug itself.

Mechanism VG L-Vinylglycine (Substrate Mimic) Aldimine External Aldimine Complex VG->Aldimine PLP PLP-Dependent Enzyme (e.g., AST, ALT) PLP->Aldimine Ketimine Ketimine Intermediate Aldimine->Ketimine α-Proton Abstraction Enamine Reactive Enamine (Aminoacrylate Stress) Ketimine->Enamine Double Bond Migration Inhibition Irreversible Covalent Adduct (Suicide Inhibition) Enamine->Inhibition Nucleophilic Attack by Active Site Residue

Figure 1: Mechanism of PLP-dependent enzyme suicide inhibition by L-Vinylglycine.

Physicochemical Properties & Formulation Strategy

The hydrochloride salt of L-Vinylglycine is utilized to stabilize the primary amine and prevent spontaneous polymerization or degradation of the vinyl group. Proper formulation is required to maintain stability prior to in vivo administration.

Quantitative Data: Properties & Dosing Parameters
ParameterSpecification / ValueCausality / Experimental Implication
Molecular Weight 137.56 g/mol (HCl salt)Used for precise molarity calculations in dosing.
Aqueous Solubility 20 mg/mL (Clear, colorless)[]Highly soluble in standard physiological buffers (PBS/Saline).
Storage Conditions -20°C (Freezer)[]Prevents thermal degradation of the reactive vinyl moiety.
Typical In Vivo Dose 1.0 – 10.0 mg/kg[6][7]Balances target engagement (e.g., AST inhibition) with off-target PLP toxicity.
Administration Routes IP, SC, or IV[6][8]IP/SC preferred for sustained systemic absorption and hepatic first-pass.
Toxicity Profile Mild to moderate at high doses[9]High doses induce non-specific aminoacrylate stress across PLP enzymes[5].

Formulation Protocol:

  • Equilibrate the lyophilized L-Vinylglycine HCl vial to room temperature in a desiccator to prevent condensation.

  • Dissolve the compound in sterile, endotoxin-free 0.9% NaCl (Saline) or PBS (pH 7.4) immediately prior to injection. Note: Do not store aqueous solutions for prolonged periods, as the vinyl group is susceptible to hydration or cross-reactivity.

  • Filter-sterilize through a 0.22 µm PTFE membrane.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and orthogonal validation steps guarantee that the observed phenotypes are directly caused by L-Vinylglycine's specific chemical activity.

Protocol A: Systemic Transaminase (AST/ALT) Inhibition in Murine Models

This protocol is used to study metabolic flux (e.g., gluconeogenesis or T-cell differentiation) by irreversibly blocking AST/ALT pathways[3][7].

Step-by-Step Methodology:

  • Acclimatization & Baseline: Fast C57BL/6 mice for 4 hours prior to the experiment to normalize baseline hepatic metabolism. Collect 20 µL of blood via the tail vein to establish baseline serum AST/ALT levels using a colorimetric assay.

  • Group Assignment: Randomize mice into three groups (n=6/group):

    • Group 1: Vehicle (PBS)

    • Group 2: L-Vinylglycine (2.0 mg/kg)[6]

    • Group 3: L-Vinylglycine (10.0 mg/kg)[7]

  • Administration: Administer the formulated doses via intraperitoneal (IP) injection. The IP route ensures immediate delivery to the hepatic portal system, maximizing exposure to liver transaminases.

  • Pharmacodynamic Sampling: Collect blood samples at 1, 4, 12, and 24 hours post-injection.

  • Tissue Harvesting: At 24 hours, euthanize the animals and rapidly excise the liver. Snap-freeze in liquid nitrogen.

  • Self-Validation Assay: Homogenize liver tissue and perform an ex vivo AST activity assay. Causality check: Because L-Vinylglycine is an irreversible inhibitor, the enzyme activity in the homogenate will remain suppressed even after dilution, distinguishing it from reversible competitive inhibitors.

Protocol B: In Vivo Metabolic Metathesis in Engineered Microbiomes

L-Vinylglycine is uniquely utilized in synthetic biology to rewire bacterial metabolism via alkene metathesis, allowing auxotrophic strains to synthesize essential amino acids in situ[2].

Step-by-Step Methodology:

  • Strain Preparation: Culture an E. coli auxotroph (e.g., isoleucine/methionine deficient) engineered to tolerate biocompatible metathesis catalysts (e.g., Hoveyda-Grubbs II)[2].

  • Media Formulation: Prepare minimal media lacking the essential amino acids. Supplement the media with 10 mM L-Vinylglycine[2].

  • Catalyst Introduction: Add the metathesis catalyst to the culture. The catalyst will perform a cross-metathesis reaction using L-Vinylglycine as a terminal alkene precursor to generate the required amino acid backbone.

  • In Vivo Growth Kinetics: Monitor OD600 continuously.

  • Self-Validation: Include a control group lacking the metathesis catalyst. Causality check: The auxotrophic strain must strictly fail to grow in the absence of the catalyst, proving that growth is entirely dependent on the in vivo chemical conversion of L-Vinylglycine, not background contamination[2].

Workflow Visualization

The following diagram outlines the logical progression of the in vivo transaminase inhibition workflow, highlighting the critical path from formulation to pharmacodynamic validation.

Workflow Prep Dose Formulation (PBS, pH 7.4, Fresh) Admin IP Injection (1 - 10 mg/kg) Prep->Admin Sample Blood & Liver Sampling (0-24h) Admin->Sample Hepatic First-Pass Assay Ex Vivo AST/ALT Activity Assay Sample->Assay Irreversible Inhibition Check LCMS LC-MS/MS Metabolomics Sample->LCMS Amino Acid Flux Data Pharmacodynamic Validation Assay->Data LCMS->Data

Figure 2: Workflow for in vivo dosing, sampling, and pharmacodynamic validation of L-Vinylglycine.

Toxicity Management & Troubleshooting

While L-Vinylglycine is highly effective, its reactivity requires careful experimental management:

  • Aminoacrylate Stress: High systemic concentrations (>25 mg/kg) can lead to widespread inactivation of off-target PLP-dependent enzymes, leading to acute toxicity[5][8].

  • Metabolic Compensation: Because the inhibition is irreversible, biological systems will attempt to compensate by upregulating the transcription of the targeted enzymes. If conducting a multi-day longitudinal study, researchers must measure both enzyme activity and protein expression levels (via Western Blot) to differentiate between drug clearance and de novo enzyme synthesis.

References

  • R. M. Williams et al. "Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid". Biochemistry. Available at:[Link]

  • S. N. R. et al. "An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis". PMC / bioRxiv. Available at:[Link]

  • J. C. et al. "Probing Anti-inflammatory Properties Independent of NF-κB Through Conformational Constraint of Peptide-Based Interleukin-1 Receptor Biased Ligands". Frontiers in Immunology. Available at:[Link]

  • US Patent 20190022142A1. "Methods of treating disease by metabolic control of t-cell differentiation". Google Patents.
  • M. K. et al. "Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes". PMC. Available at:[Link]

  • A. B. et al. "Chemical reactivity drives spatiotemporal organisation of bacterial metabolism". FEMS Microbiology Reviews. Available at:[Link]

  • Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. ChemRxiv. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Vinylglycine Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges in synthesizing Vinylglycine (2-aminobut-3-enoic acid), focusing on its inherent instability and the mechanistic causality of common side reactions.

Topic: Diagnosis and Mitigation of Side Reactions in Vinylglycine (VG) Synthesis Audience: Synthetic Chemists, Process Development Scientists

Core Technical Overview: The Instability Triad

Vinylglycine is a


-unsaturated amino acid .[1] Its synthesis is plagued by three thermodynamic traps. Understanding these is the prerequisite for successful isolation.
  • Conjugative Isomerization: The driving force to move the double bond into conjugation with the carbonyl group (forming the

    
    -unsaturated isomer) is high. This is the #1 failure mode.
    
  • 
    -Proton Acidity:  The 
    
    
    
    -proton is highly acidic due to the adjacent electron-withdrawing groups, making racemization rapid under even mild basic conditions.
  • Polymerization: As a terminal alkene with a free amine, the free base form is prone to radical polymerization or Michael-type self-addition.

Troubleshooting Module: Isomerization ( -Shift)

Symptom:

  • NMR shows disappearance of terminal alkene signals (

    
     5.2–6.0 ppm) and appearance of a downfield vinyl signal (
    
    
    
    > 6.5 ppm).
  • Product becomes UV-active (conjugated system).

The Mechanism: Under basic or thermal stress, the


-proton is removed, forming a transient enolate. Reprotonation occurs at the 

-position to establish the thermodynamically stable conjugated system (Dehydrobutyrine derivative).

Isomerization VG Vinylglycine (β,γ-unsaturated) Kinetic Product Inter Enolate/Carbanion Intermediate VG->Inter Base or High T DHB Ethylidene Analog (α,β-unsaturated) Thermodynamic Product VG->DHB Irreversible Isomerization Inter->DHB γ-Protonation

Figure 1: The irreversible isomerization pathway from Vinylglycine to its conjugated ethylidene analog.

Troubleshooting Protocol:

Root Cause Diagnostic Question Corrective Action
Base Sensitivity Did you use a base stronger than TEA/DIPEA?Switch to hindered bases. Avoid alkoxides. If deprotecting an ester, use acidic hydrolysis (HCl/dioxane) or enzymatic methods (Lipase) instead of saponification (LiOH/NaOH).
Thermal Stress Did the pyrolysis temp exceed 160°C?Use Kugelrohr Distillation. In the Methionine Sulfoxide route, the product must be distilled out of the hot zone immediately upon formation. Do not reflux.
Protracting Groups Is the N-terminus free during workup?Keep N-protected. N-Acyl or N-Boc derivatives are more stable against isomerization than the free amine. Store as the HCl or TFA salt.

Troubleshooting Module: Racemization

Symptom:

  • Product is chemically pure by NMR but shows low specific rotation

    
    .
    
  • Chiral HPLC shows significant enantiomeric excess (ee) erosion.

The Mechanism: Racemization often occurs before the final step, particularly in the Wittig/Horner-Wadsworth-Emmons (HWE) route derived from Serine (Garner's Aldehyde). The aldehyde intermediate is configurationally labile.

FAQ: Why is my Serine-derived aldehyde racemizing? The


-proton of N-protected 

-amino aldehydes is exceptionally acidic. Silica gel chromatography or even prolonged storage at room temperature can induce racemization.

Protocol: The "Flash" Wittig Procedure

  • Generate Aldehyde Cold: Perform the DIBAL-H reduction of the serine ester at -78°C.

  • Do Not Isolate: Do not purify the aldehyde. Quench the reduction (e.g., with methanol) and transfer the crude solution directly into the pre-formed ylide solution.

  • Buffer the Ylide: If using a non-stabilized ylide, ensure it is salt-free or buffered to prevent high basicity spikes.

Troubleshooting Module: Methionine Sulfoxide Pyrolysis

This is the most scalable route but prone to "tarring" (decomposition).

Symptom:

  • Dark brown reaction mixture.

  • Low yield of volatile product.

  • Contamination with Methionine (starting material).[2]

Workflow Visualization:

MetPyrolysis cluster_fail Failure Modes Start L-Methionine (Protected) Oxidation Oxidation Step (NaIO4 or H2O2) Start->Oxidation Sulfoxide Methionine Sulfoxide (Diastereomeric Mix) Oxidation->Sulfoxide Yield >90% Pyrolysis Pyrolysis (syn-elimination) 100-150°C, Vacuum Sulfoxide->Pyrolysis Critical Step Product Vinylglycine (Distillate) Pyrolysis->Product Continuous Removal Isom Isomerization (If product stays hot) Pyrolysis->Isom Tar Polymerization (If no radical inhibitor) Pyrolysis->Tar

Figure 2: Critical Control Points in the Methionine Sulfoxide Pyrolysis Route.

Self-Validating Protocol Steps:

  • Oxidation Check: Ensure complete conversion to Sulfoxide using TLC/NMR. Residual Methionine will not eliminate and will contaminate the residue.

  • Solvent-Free Pyrolysis: Do not use high-boiling solvents (e.g., DMSO/DMF) for the pyrolysis. The reaction works best "neat" under high vacuum (0.1–0.5 mmHg).

  • Radical Scavenging: Add a trace of hydroquinone to the pyrolysis flask to inhibit radical polymerization of the forming vinyl group.

Comparative Analysis of Synthetic Routes

RoutePrimary RiskKey Advantage"Go/No-Go" Decision Factor
Met Sulfoxide Pyrolysis Thermal IsomerizationScalable, CheapGo if you have high-vac distillation setup.
Glutamate Decarboxylation Radical Side ProductsChiral Pool PurityGo if you are comfortable with Pb(OAc)4 or radical precursors.
Wittig (Serine) RacemizationVersatile AnaloguesGo only if you can perform -78°C anhydrous chemistry.
Enzymatic Resolution Low Yield / TimeHigh ee guaranteedGo for small scale (<1g) high-purity needs.

References

  • Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine: Synthesis and resolution.[1][2][3][4] Journal of Organic Chemistry.[5]

  • Carrick, R. J., et al. (1990). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine.[6] Tetrahedron.[2]

  • Berkowitz, D. B., et al. (2006). Alpha-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Tetrahedron: Asymmetry.[2][3][5]

  • Hanessian, S., et al. (1987). Synthesis of L-vinylglycine and L-beta-methylvinylglycine. Tetrahedron Letters.

  • Pellicciari, R., et al. (1996). Synthesis of Vinylglycine via Wittig Reaction. Journal of the Chemical Society, Perkin Transactions 1.

Sources

addressing poor solubility of 2-Aminobut-3-enoic acid hydrochloride in assays

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Solubility & Handling of 2-Aminobut-3-enoic Acid HCl (Vinylglycine HCl)

Executive Summary

You are likely reading this because 2-Aminobut-3-enoic acid hydrochloride (Vinylglycine HCl) is failing to dissolve in your standard DMSO screening workflow, or precipitating immediately upon dilution into your assay buffer.

The root cause is rarely the compound's "poor" solubility, but rather a mismatch between its physicochemical state (an ionic hydrochloride salt) and standard high-throughput solvent protocols (100% DMSO). [1]

This guide details the specific solubility profile of Vinylglycine HCl, provides a validated reconstitution protocol, and addresses the critical stability concerns associated with its reactive vinyl moiety.[1]

Part 1: The Solubility Paradox

Why It Won't Dissolve in DMSO

In drug discovery, 10 mM DMSO stocks are the gold standard.[1] However, Vinylglycine HCl is an amino acid hydrochloride salt .

  • The Chemistry: It exists as a charged ionic species (

    
    ).
    
  • The Conflict: DMSO is a polar aprotic solvent. While it dissolves lipophilic drugs well, it struggles to break the high lattice energy of ionic amino acid salts without a proton donor (water/acid) present.[1]

  • The Result: If you attempt to dissolve this directly in 100% anhydrous DMSO, you will likely observe a cloudy suspension or a "gummy" pellet that refuses to solubilize.

Solubility Profile & Solvent Compatibility
Solvent SystemSolubility RatingMax Conc. (Est.)[1]Application Notes
Pure Water (Milli-Q) Excellent > 50 mMRecommended for Stock. Stable at -20°C.
100% DMSO Poor < 1 mMNOT Recommended. High risk of crashing out.
DMSO : Water (80:20) Good ~ 10–20 mMUse if DMSO is mandatory for liquid handling automation.[1]
PBS (pH 7.4) Moderate ~ 10 mMRisk of precipitation if pH drifts near pI (isoelectric point).[1]
Ethanol / Methanol Poor < 5 mMAvoid.

Part 2: Validated Reconstitution Protocols

Protocol A: The "Gold Standard" Aqueous Stock (Recommended)

Best for: Manual assays, cell culture, and enzymatic assays.[1]

  • Calculate: Determine the volume needed for a 50 mM stock.

    • Note: Do not go higher than 100 mM to avoid viscous "oiling out" effects during freezing.

  • Weigh: Accurately weigh the Vinylglycine HCl powder.

    • Critical: This salt is hygroscopic.[2] Equilibrate the vial to room temperature before opening to prevent water uptake.

  • Dissolve: Add Milli-Q Water (or sterile distilled water). Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Sterilize (Optional): If using for cell culture, pass through a 0.22 µm PVDF syringe filter.

    • Do not use Nylon filters (amino acids can sometimes bind).[1]

  • Aliquot & Store: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C .

Protocol B: The "High-Throughput" DMSO-Hybrid Stock

Best for: Automated liquid handlers requiring DMSO source plates.

  • Pre-Solubilization: Dissolve the powder in a minimal volume of Water first (20% of final volume).[1]

  • Dilution: Slowly add DMSO (80% of final volume) while vortexing.

    • Example: To make 1 mL of stock, dissolve powder in 200 µL Water, then add 800 µL DMSO.[1]

  • Verification: Inspect for turbidity. If cloudy, sonicate in a water bath at ambient temperature for 5 minutes.[1]

Part 3: Critical Assay Troubleshooting (FAQs)

Q1: The compound dissolved in water, but precipitated when I added it to my assay buffer. Why?

Diagnosis: This is likely a pH Shock or Isoelectric Precipitation .

  • Mechanism: Vinylglycine HCl is acidic. A 50 mM stock has a pH < 3.0. When you dilute this into a weak buffer (like 10 mM HEPES or low-capacity media), the local pH drops.[1] If the pH hits the compound's isoelectric point (pI), net charge becomes zero, and solubility plummets.[1]

  • Solution: Ensure your assay buffer has sufficient capacity (e.g., >50 mM Tris/HEPES) to neutralize the HCl input.[1] Check the final pH after addition.

Q2: My enzyme assay (Transaminase) shows 100% inhibition immediately. Is it a potent inhibitor or an artifact?

Diagnosis: Vinylglycine is a suicide substrate (mechanism-based inhibitor) for PLP-dependent enzymes.

  • Mechanism: It covalently modifies the Pyridoxal 5'-phosphate (PLP) cofactor.[1]

  • Control: This is likely real inhibition. However, verify it isn't a pH artifact (see Q1). If the pH dropped, the enzyme might just be denatured.[1] Measure the pH of the well.[1]

Q3: Can I store the stock at 4°C?

Diagnosis: No.

  • Reason: The vinyl group (

    
    ) is reactive (Michael acceptor). In solution, especially at neutral/basic pH, it can slowly polymerize or react with trace nucleophiles.[1]
    
  • Rule: Always store at -20°C or -80°C. Thaw and use; discard leftovers.

Part 4: Visualizing the Workflow

The following decision tree guides your solvent selection process to prevent precipitation events.

SolubilityWorkflow Start Start: 2-Aminobut-3-enoic acid HCl Q_Automation Is DMSO required for Liquid Handling Automation? Start->Q_Automation Aqueous Protocol A: Aqueous Stock (Dissolve in pure H2O) Q_Automation->Aqueous No DMSO_Pure 100% DMSO Q_Automation->DMSO_Pure Yes (Incorrect) DMSO_Hybrid Protocol B: Hybrid Stock (Dissolve in 20% H2O first, then add 80% DMSO) Q_Automation->DMSO_Hybrid Yes (Correct) Assay_Check Dilute into Assay Buffer Aqueous->Assay_Check pH_Warning CRITICAL CHECK: Does Buffer Capacity > 20mM? (Neutralize HCl acidity) Assay_Check->pH_Warning Success Assay Ready pH_Warning->Success Fail_Precip FAILURE MODE: Salt does not dissolve or forms gummy pellet. DMSO_Pure->Fail_Precip DMSO_Hybrid->Assay_Check

Figure 1: Solvent Selection Decision Tree. Note the critical failure point at 100% DMSO and the requirement for buffer capacity checks.

References

  • PubChem. (n.d.).[1] 2-Aminobut-3-enoic acid hydrochloride (Compound Summary).[3][4][5] National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

  • Needham, T. E., et al. (1971).[1] The Solubility of Amino Acids in Various Solvent Systems.[6][7] University of Rhode Island. Retrieved March 5, 2026, from [Link][1]

    • Citation Note: Establishes the fundamental solubility profiles of amino acid zwitterions/salts in semipolar solvents vs.
  • Citation Note: Provides physical form (solid), storage (-20°C)
  • Rando, R. R. (1974).[1] Chemistry and enzymology of kcat inhibitors. Science, 185(4148), 320–324.[1]

    • Citation Note: Defines the mechanism of Vinylglycine as a suicide substrate for PLP enzymes, relevant for assay interpret

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-Aminobut-3-enoic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: VG-HCl-Optimization-001 Subject: Technical Guide for Specificity & Stability of Vinylglycine Hydrochloride

Welcome to the Technical Support Center

You are accessing this guide because you are utilizing 2-Aminobut-3-enoic acid hydrochloride (commonly known as Vinylglycine HCl ) as a mechanism-based inactivator (suicide substrate) for PLP-dependent enzymes.

While this compound is a potent tool for probing enzymatic mechanisms (particularly ACC synthase, aminotransferases, and lyases), its utility is often compromised by promiscuity . Because it targets the PLP cofactor common to a vast superfamily of enzymes, "off-target" effects are the rule, not the exception, unless specific protocols are strictly followed.

This guide provides the causality-based troubleshooting and experimental frameworks necessary to isolate your target activity and minimize non-specific inhibition.

Module 1: The Mechanism & The Risk

To minimize off-target effects, you must understand why they occur. Vinylglycine is not a lock-and-key inhibitor; it is a chemical trap .

The Mechanism: Vinylglycine binds to the PLP cofactor, forming a Schiff base. The enzyme normally attempts to deprotonate the


-carbon.[1] However, the adjacent vinyl group allows the electrons to delocalize, creating a reactive 

-unsaturated imine (a Michael acceptor). An active site nucleophile (usually Lysine) then attacks this intermediate, covalently bonding the inhibitor to the enzyme.

The Off-Target Source: Any PLP-dependent enzyme capable of abstracting the


-proton from Vinylglycine is a potential victim. This includes essential housekeeping enzymes like Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).
Visualizing the "Trap"

G VG Vinylglycine (Substrate) Schiff External Aldimine (Schiff Base) VG->Schiff Binding PLP PLP-Enzyme Complex PLP->Schiff Michael Michael Acceptor (Reactive Intermediate) Schiff->Michael Enzymatic Deprotonation Target Target Inactivation (Specific) Michael->Target Nucleophilic Attack (Active Site Lys) OffTarget Off-Target Inactivation (e.g., AST/ALT) Michael->OffTarget Promiscuous Reactivity (Housekeeping Enzymes)

Figure 1: The bifurcation of Vinylglycine activity. Once the Michael Acceptor is formed, specificity depends entirely on the relative kinetics of the target enzyme versus housekeeping enzymes.

Module 2: Critical Quality Attributes (Reagent Purity)

Before optimizing your biological assay, you must validate the chemical input. Impurities are a primary source of non-mechanistic toxicity.

1. The Salt Form vs. Free Base

Issue: Users often attempt to neutralize the HCl salt to "free base" before addition, leading to polymerization or isomerization. Directive: Store and handle as the Hydrochloride (HCl) salt . The free amino acid is unstable and prone to oxidative degradation and polymerization, which generates reactive Michael acceptors that alkylate proteins non-specifically (non-active site).

2. Enantiomeric Purity (The #1 Source of Noise)

Issue: Using racemic (DL)-Vinylglycine. Causality:

  • L-Vinylglycine targets L-amino acid processing enzymes (e.g., ACC synthase, Aspartate Aminotransferase).

  • D-Vinylglycine targets D-amino acid enzymes (e.g., D-amino acid oxidase) but also inhibits distinct transaminases.[2] Solution: If your target is an L-enzyme, the D-enantiomer is a competitive inhibitor or an off-target agent for other pathways. Use >98% ee L-Vinylglycine HCl.

ParameterSpecificationReason for Requirement
Form Hydrochloride SaltPrevents polymerization and oxidative degradation.
Chirality >98% ee (L- or D-)Racemic mixtures double the off-target profile.
Storage -20°C, DesiccatedHygroscopic; moisture accelerates degradation.
Solution Freshly prepared (<1 hr)Unstable in neutral/basic buffers over time.
Module 3: Experimental Protocol for Specificity

To minimize off-target effects, you must transition from "screening mode" (high dose) to "kinetic mode" (titrated inactivation).

Protocol: The "Saturated Analog" Control

You cannot prove specificity without a negative control that mimics the structure but lacks the warhead.

  • Reagent: 2-Aminobutyric acid (also known as

    
    -aminobutyric acid).
    
  • Logic: It is isosteric to Vinylglycine but lacks the double bond. It should bind (competitive inhibition) but never irreversibly inactivate.

  • Pass Criteria: If 2-Aminobutyric acid causes time-dependent inactivation, your enzyme is dying due to instability, not Vinylglycine.

Protocol: Kinetic Titration (The

Ratio)

Avoid single-point high-concentration assays (e.g., 10 mM). You must determine the partition ratio.

  • Prepare Enzyme: Incubate target enzyme in buffer (pH 7.4–8.0).

  • Add Inhibitor: Add L-Vinylglycine HCl at 0.1x, 1x, and 10x the estimated

    
     of the natural substrate.
    
  • Time Course: Aliquot at 0, 1, 5, 10, and 30 minutes.

  • Dilution: Immediately dilute aliquots 100-fold into assay mixture containing natural substrate (to stop further inactivation).

  • Plot:

    
     vs. Time.
    
    • Result: The slope gives

      
      .
      
    • Optimization: Choose the lowest concentration that yields a measurable

      
       within 10 minutes. This minimizes the "concentration window" where low-affinity off-targets (like AST) are affected.
      
Module 4: Troubleshooting Guide

Use this decision matrix when results are ambiguous.

Troubleshooting Start Start: Observed Issue Issue1 High Toxicity / Cell Death Start->Issue1 Issue2 No Inactivation of Target Start->Issue2 Q1 Is the Control (2-Aminobutyric acid) toxic? Issue1->Q1 Q2 Is the effect Time-Dependent? Issue2->Q2 Yes Yes Q1->Yes Yes No No Q1->No No Q2->Yes Slow loss Q2->No Instant loss Res1 Non-Specific Toxicity. Check pH/Osmolarity. Reduce conc. Res2 Off-Target PLP Inhibition. Use Enantiopure VG. Titrate down. Res3 Target is likely not PLP-dependent or mechanism differs. Res4 Reversible Inhibition. Check dialysis/dilution step. Yes->Res1 Yes->Res3 No->Res2 No->Res4

Figure 2: Diagnostic workflow for distinguishing mechanism-based inactivation from general toxicity.

Common Scenarios & Solutions

Scenario A: "My cells are dying before the experiment finishes."

  • Diagnosis: You are likely inhibiting mitochondrial aminotransferases (AST/ALT), crashing the Malate-Aspartate shuttle.

  • Fix:

    • Switch to L-Vinylglycine (pure) if using DL.

    • Add Pyruvate (1 mM) to the media. This can sometimes rescue cells from ALT inhibition by bypassing the transamination requirement for energy metabolism.

Scenario B: "I see inhibition, but activity returns after dialysis."

  • Diagnosis: You have not formed the covalent bond. The Michael addition might be slow, or the intermediate is hydrolyzing.

  • Fix: Increase pH slightly (7.5

    
     8.0). The initial deprotonation of the 
    
    
    
    -carbon is pH-dependent. If the pH is too low, the suicide mechanism cannot trigger.
Frequently Asked Questions (FAQs)

Q: Can I make a stock solution and freeze it? A: No. Vinylglycine is reactive. While the solid HCl salt is stable at -20°C, aqueous solutions should be prepared immediately before use. If absolutely necessary, freeze in acidic buffer (pH < 4) at -80°C, but single-use aliquots are mandatory.

Q: Why is my "Control" group (no inhibitor) losing activity? A: Check your buffer for primary amines (Tris, Glycine). Vinylglycine can react with buffer amines if catalyzed, but more importantly, PLP enzymes are often unstable without exogenous PLP. Ensure your assay buffer contains 10–50


M PLP to stabilize the apo-enzyme.

Q: Does Vinylglycine inhibit all PLP enzymes? A: No, but it inhibits many. It requires the enzyme to be capable of abstracting the


-proton. Enzymes that operate via decarboxylation (without 

-proton abstraction) or other mechanisms may be resistant.
References
  • Rando, R. R. (1974).[2] "Mechanism of action of vinylglycine." Biochemistry, 13(19), 3859–3863.

  • Walsh, C. (1982). "Suicide substrates: mechanism-based enzyme inactivators." Tetrahedron, 38(7), 871-909.

  • Berkowitz, D. B., et al. (2006).[3][4] "

    
    -Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms." Tetrahedron: Asymmetry, 17(6), 869-882.[3][4] [3]
    
  • Marcotte, P., & Walsh, C. (1976). "Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase."[5] Biochemistry, 15(14), 3070–3076.

For further assistance, please contact the Scientific Support Team with your specific enzyme target and assay conditions.

Sources

Technical Support Center: Enzymatic Assays with 2-Aminobut-3-enoic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: VG-HCl-OPT-001 Subject: Optimization & Troubleshooting of PLP-Dependent Enzymatic Assays using Vinylglycine HCl Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are working with 2-Aminobut-3-enoic acid hydrochloride (also known as Vinylglycine HCl ). This compound is a potent mechanism-based inactivator (suicide substrate) for many Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, including transaminases, synthases, and deaminases.

Because it functions as a suicide inhibitor, standard equilibrium kinetics (Michaelis-Menten) often fail to capture its true potency. Successful assays require rigorous control over pH neutralization (due to the HCl salt) and time-dependent kinetic modeling .

Part 1: Reagent Handling & Stability (The Foundation)

Q: My enzyme activity drops immediately upon adding the inhibitor, even at low concentrations. Is it that potent?

A: Before assuming potency, check your pH. The "Hydrochloride" (HCl) counterion is the most common source of assay failure. 2-Aminobut-3-enoic acid HCl is acidic. If you dissolve it in water and add it directly to a low-capacity buffer (like 50 mM HEPES or Tris), you may locally crash the pH, denaturing your enzyme.

Protocol for Stock Preparation:

  • Solvent: Dissolve the solid in degassed, deionized water.

  • Neutralization (Critical): Do not store the neutralized stock. The free amine form is prone to polymerization and isomerization to the crotonic acid derivative.

    • Best Practice: Make a 100 mM stock in water (acidic, stable at -20°C).

    • At Assay Time: Dilute into a high-capacity buffer (e.g., 100 mM Potassium Phosphate, pH 7.5) immediately before use.

  • Verification: Spot-check the final assay pH with micro-pH strips to ensure the buffer capacity was sufficient to absorb the HCl input.

Q: How stable is the compound in solution? A: It is chemically labile at physiological pH. The vinyl group is an electrophile waiting to happen.

  • Acidic (pH < 3): Stable for weeks at -20°C.

  • Neutral/Basic (pH > 7): Half-life decreases significantly. Isomerization to ethylidene-glycine or polymerization can occur. Always prepare fresh working solutions.

Part 2: Assay Design & Kinetic Optimization

Q: I calculated an


, but it changes depending on how long I incubate. Which value is correct? 

A: Neither. For suicide inhibitors,


 is a time-dependent variable and is therefore invalid as a constant.
Vinylglycine acts via Time-Dependent Inhibition (TDI) . The inhibitor must first bind (reversible), undergo catalytic processing by the enzyme, and then form a covalent bond.

Recommended Kinetic Parameter:



  • 
    :  The affinity of the initial reversible binding.
    
  • 
    :  The rate of covalent bond formation (inactivation).
    
Workflow: Determining

To characterize this inhibitor, you must move from a "mix-and-read" format to a "pre-incubation" format.

  • Pre-incubation: Incubate Enzyme + Vinylglycine (various concentrations) without the primary substrate.

  • Time Points: Remove aliquots at defined intervals (

    
     min).
    
  • Activity Measurement: Dilute the aliquot into a reaction mix containing a saturating concentration of the natural substrate (to compete off any non-covalent inhibitor) and measure residual velocity.

Visual Workflow (DOT Diagram)

AssayWorkflow cluster_0 Step 1: Pre-Incubation cluster_1 Step 2: Activity Check E Enzyme (PLP) Mix Incubate (Var. Time t) E->Mix I Vinylglycine HCl I->Mix Dil Dilution (1:50) Mix->Dil Aliquot Sub Natural Substrate (Saturating) Sub->Dil Read Measure Velocity Dil->Read Data Plot ln(Residual Activity) vs Time Read->Data

Caption: Two-step discontinuous assay workflow required for determining


 of mechanism-based inhibitors.

Part 3: Mechanism of Action & Signal Interference

Q: What is the actual mechanism? Why is it irreversible? A: Vinylglycine hijacks the normal PLP catalytic cycle.

  • Transimination: Vinylglycine replaces the active-site Lysine, binding to PLP (External Aldimine).

  • Proton Abstraction: The enzyme abstracts the

    
    -proton (normal) or 
    
    
    
    -proton (specific to vinylglycine).
  • Michael Acceptor Formation: The resulting intermediate acts as an electrophile.

  • Covalent Attack: An active site nucleophile (often the Lysine that was just displaced) attacks the

    
    -carbon, covalently locking the enzyme.
    
Mechanism Diagram (DOT)

Mechanism PLP_Int Internal Aldimine (Enzyme-Lys-PLP) Ext_Ald External Aldimine (VG-PLP) PLP_Int->Ext_Ald + VG - Lysine VG Vinylglycine VG->Ext_Ald Quin Quinonoid Intermediate Ext_Ald->Quin H+ Abstraction Michael Michael Acceptor (Reactive Electrophile) Quin->Michael Electron Rearrangement Dead Covalently Modified Enzyme (Dead) Michael->Dead Nucleophilic Attack by Enzyme Lys/Cys

Caption: Suicide inhibition pathway. The vinyl group is activated by PLP to trap the enzyme nucleophile.

Q: Does Vinylglycine interfere with detection reagents? A: Yes, it can.

  • Ninhydrin/OPA Assays: Since Vinylglycine is a primary amine, it will react with amine-detection reagents. If your assay detects product formation by measuring amines, Vinylglycine will cause high background signal.

  • Coupled Enzyme Assays: If you use a coupled system (e.g., LDH/NADH), verify that Vinylglycine does not inhibit the coupling enzyme.

Part 4: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
No Inhibition Observed Inhibitor degradation (Isomerization).Prepare stock fresh in cold water; keep on ice. Use immediately.
Instant Loss of Activity pH crash due to HCl salt.Check buffer capacity. Pre-neutralize stock or increase buffer conc. to 100mM.
Non-linear Time Course Substrate depletion or Instability.Ensure <10% substrate conversion. Verify enzyme stability without inhibitor.

varies between runs
Incubation time inconsistency.Switch to

determination. Standardize pre-incubation times rigorously.
High Background Signal Reaction with detection reagent.Run a "No Enzyme" control. If signal exists, the inhibitor reacts with your probe.

References

  • Rando, R. R. (1974). Chemistry and enzymology of kcat inhibitors. Science, 185(4148), 320-324. Link

    • Foundational text on the mechanism of vinylglycine and suicide inhibition.
  • Berkowitz, D. B., et al. (2006). Chiral Vinylglycine and its Derivatives. Tetrahedron: Asymmetry, 17(6), 869-882. Link

    • Detailed chemical stability and synthesis properties.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

    • Standard reference for calcul
  • PubChem Compound Summary. (2024). 2-Aminobut-3-enoic acid hydrochloride.[1][2][3][4][5][6] National Library of Medicine. Link

    • Physical properties and safety data.[4]

Sources

Validation & Comparative

Validation of the Inhibitory Mechanism of 2-Aminobut-3-enoic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobut-3-enoic acid hydrochloride, commonly known as L-Vinylglycine (L-VG) , is a non-proteinogenic


-unsaturated amino acid that serves as a critical tool in enzymology and drug design. It is universally recognized as a potent mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS)  and aspartate aminotransferase (AATase).

Unlike traditional competitive inhibitors that merely block the active site, L-VG acts as a "Trojan horse." It requires the enzyme's own catalytic machinery to activate its inhibitory potential, ultimately resulting in a dead-end covalent adduct. This guide provides a comprehensive structural and kinetic comparison of L-VG against other standard ACS inhibitors, detailing the causality behind its mechanism and providing self-validating experimental protocols for researchers validating novel PLP-targeted therapeutics.

Mechanistic Causality: The "Trojan Horse" of PLP-Dependent Enzymes

To effectively utilize L-VG in experimental models, one must understand the causality of its inhibition. L-VG is primarily recognized by ACC synthase as an alternative substrate[1]. The inhibitory mechanism is defined by a kinetic partitioning event:

  • Initial Recognition: L-VG enters the active site and forms an external aldimine complex with the PLP cofactor (detectable spectrophotometrically at 420 nm).

  • Catalytic Activation: The enzyme deprotonates the complex, forming a highly reactive quinonoid intermediate (

    
     = 530 nm)[1].
    
  • The Partitioning Fork:

    • Pathway A (Catalytic Turnover): In the vast majority of catalytic cycles, the intermediate rearranges to a 2-aminocrotonate aldimine, which hydrolyzes to yield

      
      -ketobutyrate and ammonia, leaving the enzyme active.
      
    • Pathway B (Suicide Inactivation): Occasionally, the reactive ketimine intermediate undergoes a Michael addition. A nucleophilic attack by the

      
      -amino group of the active-site lysine (specifically Lys273  in apple ACS) targets the 
      
      
      
      -carbon of the L-VG moiety[2].

This rare but fatal nucleophilic attack forms an irreversible covalent bond linking the lysine residue, the L-VG backbone, and the PLP cofactor, permanently destroying the enzyme's catalytic capacity[2]. The ratio of successful turnovers to inactivation events (the partition ratio) for ACS is approximately 500:1[1].

Pathway ACS ACC Synthase (ACS) + PLP Complex External Aldimine Complex (420 nm) ACS->Complex Binding LVG L-Vinylglycine (L-VG) LVG->Complex Quinonoid Quinonoid Intermediate (530 nm) Complex->Quinonoid Deprotonation Turnover Catalytic Turnover (500x) Quinonoid->Turnover Main Pathway Inactivation Suicide Inactivation (1x) Quinonoid->Inactivation Michael Addition Products α-Ketobutyrate + NH3 + Active ACS Turnover->Products Adduct Covalent Adduct (Lys273-LVG-PLP) Inactivation->Adduct Irreversible

Catalytic partitioning of L-Vinylglycine in ACC Synthase: Turnover vs. Suicide Inactivation.

Comparative Profiling: L-VG vs. Alternative Inhibitors

When designing an assay to block ACC synthase or probe PLP-dependent pathways, researchers must choose between different classes of inhibitors. We compare L-VG against the agricultural standard Aminoethoxyvinylglycine (AVG) and the natural substrate S-adenosyl-L-methionine (SAM) .

While AVG is highly potent, it is a competitive, slow-binding inhibitor that merely occupies the active site by forming hydrogen bonds with PLP and surrounding residues (such as Tyr152)[3]. It does not require catalytic turnover and does not form a permanent covalent bond. Conversely, SAM, while the natural substrate, exhibits a very slow background rate of suicide inhibition[4]. L-VG bridges these extremes, acting as a rapid, mechanism-based irreversible inactivator.

Quantitative Performance Comparison
Inhibitor Profile2-Aminobut-3-enoic acid (L-VG)Aminoethoxyvinylglycine (AVG)S-adenosyl-L-methionine (SAM)
Inhibition Modality Mechanism-based (Suicide)Competitive (Slow-binding)Substrate / Slow Suicide
Reversibility Irreversible Reversible (via extensive dialysis)Irreversible (long-term)
Target Interaction Covalent bond to Lys273 & PLP[2]H-bonds with PLP, Tyr152, Arg412[3]Covalent bond (2-aminobutyrate)[4]
Partition Ratio (

)
~ 500 : 1[1]N/A (No catalytic turnover)> 30,000 : 1
Primary Experimental Use Active-site mapping, Structural biologyIn vivo ethylene suppression assaysBaseline kinetic measurements

Experimental Validation Protocols

To rigorously validate the mechanism of L-Vinylglycine in your target PLP-dependent enzyme, you must employ a self-validating experimental system. The following protocols are designed to definitively prove irreversibility and calculate the partition ratio, ruling out simple competitive inhibition.

Protocol A: Validating Irreversible Covalent Modification (Dialysis Assay)

Causality: Simple dilution can sometimes fail to distinguish between a tightly bound competitive inhibitor (like AVG) and a true covalent inactivator (like L-VG). By utilizing rapid gel-filtration or extensive dialysis, we force the re-equilibration of non-covalent complexes. The system validates itself: if the inhibitor were reversible, activity would recover post-dialysis. Persistent loss of activity confirms covalent modification.

  • Incubation: Incubate 10 µM purified ACC synthase with 5 mM L-VG in 50 mM potassium phosphate buffer (pH 8.0) containing 10 µM PLP at 25°C.

  • Control Setup: Prepare a parallel control containing ACS and 5 mM AVG (reversible inhibitor control).

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Gel Filtration: Pass each aliquot through a pre-equilibrated Sephadex G-25 spin column (or equivalent desalting column) to rapidly remove unbound inhibitor and free PLP.

  • Residual Activity Assay: Re-introduce the dialyzed enzyme to a reaction mixture containing saturating SAM (200 µM) and fresh PLP. Measure ACC production via coupled assay or mass spectrometry.

  • Data Interpretation: The L-VG treated enzyme will show near 0% activity recovery, whereas the AVG treated enzyme will regain full catalytic activity once the competitive inhibitor is removed.

Workflow Incubate 1. Co-incubate ACS + L-VG Measure 2. Track Absorbance (330, 420, 530 nm) Incubate->Measure Dialysis 3. Gel Filtration (Remove free L-VG) Measure->Dialysis Assay 4. Residual Activity Assay (+ SAM) Dialysis->Assay Result 5. Confirm Irreversible Inactivation Assay->Result

Self-validating experimental workflow for confirming irreversible covalent enzyme inhibition.

Protocol B: Determination of the Partition Ratio ( )

Causality: Because L-VG is an alternative substrate, measuring the exact number of turnovers required to trigger inactivation is crucial for evaluating its efficiency as a drug lead.

  • Reaction Setup: In a spectrophotometer cuvette, mix 50 mM potassium phosphate (pH 8.0), 10 µM PLP, and 2 mM L-VG.

  • Coupled Assay Addition: Add excess Lactate Dehydrogenase (LDH) and 0.2 mM NADH. (This couples the production of

    
    -ketobutyrate to the oxidation of NADH, measurable at 340 nm).
    
  • Initiation: Add a known, limiting concentration of ACS (e.g., 1 µM).

  • Monitoring: Continuously monitor the decrease in absorbance at 340 nm until the reaction completely ceases (indicating 100% enzyme inactivation).

  • Calculation: Calculate the total moles of

    
    -ketobutyrate produced (based on NADH consumed). The partition ratio (
    
    
    
    ) is the total moles of product formed divided by the total moles of enzyme inactivated. For wild-type ACS, this should yield
    
    
    [1].

References

  • Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. National Institutes of Health (NIH) / FEBS Letters.[Link]

  • L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. National Institutes of Health (NIH) / Biochemistry.[Link]

  • Crystal structures of 1-aminocyclopropane-1-carboxylate (ACC) synthase in complex with aminoethoxyvinylglycine and pyridoxal-5'-phosphate provide new insight into catalytic mechanisms. National Institutes of Health (NIH) / Journal of Biological Chemistry. [Link]

  • Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by L-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-L-Methionine. Oxford Academic / Plant Physiology.[Link]

Sources

In Vivo Validation of 2-Aminobut-3-enoic Acid Hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Vinylglycine in Metabolic Engineering

2-Aminobut-3-enoic acid hydrochloride, commonly known as L-vinylglycine , is a non-proteinogenic amino acid that serves as a foundational tool compound in metabolic research and drug development. It functions as a mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes.

For drug development professionals and agricultural scientists, its primary utility lies in targeting two critical pathways:

  • Mammalian Systems : Inhibition of aspartate aminotransferase (AST/GOT1), a key lever in controlling hepatocyte gluconeogenesis and modulating T-cell differentiation (e.g., skewing Th17 to iTreg populations) ().

  • Plant Biology : Inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis ().

This guide objectively compares the in vivo and ex vivo performance of 2-aminobut-3-enoic acid against alternative PLP-inhibitors and provides a self-validating experimental framework for its application.

The Causality of Mechanism-Based Inhibition

To utilize 2-aminobut-3-enoic acid effectively, one must understand why it is classified as a suicide inhibitor. Unlike competitive inhibitors that rely on reversible equilibrium, vinylglycine hijacks the target enzyme's own catalytic machinery.

When vinylglycine enters the active site, it forms an external aldimine (Schiff base) with the PLP cofactor. The enzyme attempts to process it by abstracting the alpha-proton. However, because of the adjacent vinyl group, this abstraction triggers an electron rearrangement, generating a highly reactive electrophilic intermediate. This intermediate immediately forms a covalent adduct with an active-site nucleophile, permanently destroying the enzyme's catalytic capacity ().

Mechanism N1 PLP-Dependent Enzyme (AST/GOT1 or ACC Synthase) N3 External Aldimine (Schiff Base Formation) N1->N3 N2 2-Aminobut-3-enoic acid (Vinylglycine) N2->N3 N4 alpha-Proton Abstraction & Rearrangement N3->N4 N5 Reactive Electrophilic Intermediate N4->N5 N6 Covalent Adduct (Irreversible Inactivation) N5->N6 Suicide Inhibition

Mechanism of PLP-dependent enzyme suicide inhibition by 2-Aminobut-3-enoic acid.

Comparative Performance: The In Vitro vs. In Vivo Paradox

A critical pitfall in drug development is assuming in vitro enzymatic potency guarantees in vivo efficacy. While 2-aminobut-3-enoic acid is a highly potent inhibitor of isolated AST and ALT in vitro, its performance in intact cellular systems (such as primary hepatocytes) is notably attenuated.

The Causality Behind the Drop in Efficacy: In intact cells, vinylglycine must compete with high intracellular concentrations of natural substrates (like glutamate and aspartate). Furthermore, its highly polar nature limits rapid membrane permeability, and it is susceptible to off-target cellular metabolism before reaching the transaminase active site. For robust in vivo AST targeting, structural analogs like L-2-amino-4-methoxy-trans-but-3-enoic acid often demonstrate superior cellular penetration and target selectivity ().

Quantitative Comparison of Transaminase Inhibitors in Intact Hepatocytes

Data summarized from intact rat hepatocyte models evaluating gluconeogenesis and transaminase flux.

Inhibitor CompoundWorking ConcentrationAST Inhibition (%)ALT Inhibition (%)In Vivo / Ex Vivo Profile & Selectivity
2-Aminobut-3-enoic acid (Vinylglycine) 10 mM< 20%< 20%Poor in intact cells. High in vitro potency fails to translate due to permeability/metabolism.
L-Cycloserine 50 µM< 10%~ 90%ALT Selective. Excellent cellular penetrance; ideal for blocking alanine-driven gluconeogenesis.
L-2-Amino-4-methoxy-trans-but-3-enoic acid 400 µM90 - 95%15 - 30%AST Selective. The methoxy derivative overcomes vinylglycine's cellular limitations.
Aminooxyacetic acid (AOA) 100 µM> 90%> 90%Non-selective. Potent pan-transaminase inhibitor; highly toxic in vivo.
Propargylglycine 4 mM16%> 90%ALT Selective. Requires high concentrations; secondary off-target effects observed.

Self-Validating Experimental Protocol: Ex Vivo Transaminase Inhibition

To accurately validate the activity of 2-aminobut-3-enoic acid (or its derivatives) in a biologically relevant model, researchers must use a self-validating system. The following protocol utilizes intact primary hepatocytes, combining upstream metabolic flux tracking with downstream endpoint enzyme assays.

Expert Insight on Causality: Why separate pre-incubation from substrate addition? Simultaneous addition of the inhibitor and the natural substrate (e.g., alanine or lactate) results in competitive protection of the enzyme's active site. Because suicide inhibitors require catalytic turnover to inactivate the enzyme, flooding the system with the natural substrate prevents the inhibitor from binding the PLP cofactor. Pre-incubation in a substrate-free medium is absolute mandatory for accurate validation.

Protocol S1 Step 1: Cell Isolation (Intact Primary Hepatocytes) S2 Step 2: Inhibitor Pre-incubation (20 mins, Substrate-Free) S1->S2 S3 Step 3: Substrate Challenge (Addition of Alanine or Lactate) S2->S3 S4 Step 4: Metabolic Flux Analysis (Measure Gluconeogenesis/Urea) S3->S4 S5 Step 5: Endpoint Assay (Cell Lysis & AST/ALT Quantification) S4->S5

Ex vivo workflow for validating transaminase inhibition in intact hepatocytes.

Step-by-Step Methodology
  • Hepatocyte Isolation (Step 1): Isolate primary hepatocytes using a standard two-step collagenase perfusion method. Resuspend cells in a substrate-free Krebs-Henseleit bicarbonate buffer (pH 7.4) saturated with 95% O₂ / 5% CO₂.

  • Inhibitor Pre-incubation (Step 2): Aliquot cells into culture plates. Add 2-aminobut-3-enoic acid (or comparative inhibitor) to the desired final concentration. Incubate for exactly 20 minutes at 37°C. Do not add any exogenous amino acids or carbon substrates during this phase.

  • Substrate Challenge (Step 3): Introduce the metabolic challenge. To test AST flux, add lactate (10 mM) + lysine (2 mM). To test ALT flux, add alanine (10 mM).

  • Metabolic Flux Analysis (Step 4): Incubate for an additional 30–60 minutes. Extract the supernatant and quantify glucose and urea synthesis using standard colorimetric or fluorometric assays. A successful AST/GOT1 blockade will completely halt glucose synthesis from lactate, while leaving alanine-driven gluconeogenesis relatively unaffected.

  • Endpoint Enzyme Assay (Step 5 - Validation): Lyse the remaining cells using a mild detergent (e.g., 0.1% Triton X-100). Measure the residual specific activity of AST and ALT spectrophotometrically by tracking NADH oxidation at 340 nm. This confirms that the observed metabolic flux changes (Step 4) are directly caused by covalent enzyme inactivation.

Conclusion

While 2-aminobut-3-enoic acid hydrochloride (vinylglycine) is an elegant biochemical tool for proving the concept of PLP-dependent suicide inhibition, its direct in vivo application in mammalian systems is limited by cellular pharmacokinetics. For researchers looking to achieve potent in vivo AST/GOT1 inhibition, vinylglycine serves as the perfect baseline control to benchmark more lipophilic, cell-permeable derivatives like L-2-amino-4-methoxy-trans-but-3-enoic acid.

References

  • Cornell, N. W., et al. (1984). "Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes." Biochemical Journal, 220(3), 707-716. URL:[Link]

  • Restifo, N. P., et al. (2019). "Methods of treating disease by metabolic control of t-cell differentiation." US Patent US20190022142A1.
  • Tarun, A. S., et al. (1998). "Random mutagenesis of 1-aminocyclopropane-1-carboxylate synthase: A key enzyme in ethylene biosynthesis." Proceedings of the National Academy of Sciences (PNAS), 95(14), 7825-7830. URL:[Link]

  • Van de Poel, B., et al. (2014). "1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!" Frontiers in Plant Science, 5, 470. URL:[Link]

Confirming the Binding Affinity of 2-Aminobut-3-enoic Acid Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agricultural biotechnology advance, the precise modulation of pyridoxal 5'-phosphate (PLP)-dependent enzymes remains a critical focal point. 2-Aminobut-3-enoic acid hydrochloride , commonly known as vinylglycine hydrochloride, is a prototypical mechanism-based inactivator (suicide substrate) of these enzymes.

This guide provides an objective, data-backed comparison of vinylglycine against alternative inhibitors, detailing the causality behind its mechanism of action and outlining self-validating experimental protocols to confirm its binding affinity and kinetic parameters.

Mechanistic Causality: The "Trojan Horse" Approach

To accurately measure the binding affinity of vinylglycine, one must first understand why it is such an effective inhibitor. Unlike standard reversible competitive inhibitors that rely solely on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) to occupy an active site, vinylglycine relies on the enzyme's own catalytic machinery to trigger its inhibitory effect[1].

When vinylglycine binds to a PLP-dependent enzyme—such as 1-aminocyclopropane-1-carboxylate (ACC) synthase or aspartate aminotransferase (AST)—it forms an initial reversible enzyme-substrate complex. The enzyme then abstracts the α-proton from the inhibitor. Instead of proceeding through a normal catalytic cycle, this deprotonation induces an azaallylic isomerization, generating a highly reactive α,β-unsaturated iminium ion (a Michael acceptor). The active site nucleophile (typically the catalytic lysine residue) then attacks this electrophilic center, forming a stable, irreversible covalent bond[1].

Because the enzyme actively participates in its own destruction, vinylglycine exhibits profound target specificity and prolonged duration of action.

Mechanism VG Vinylglycine HCl (Substrate Mimic) Complex Enzyme-Substrate Complex (Reversible Binding) VG->Complex PLP PLP-Dependent Enzyme (Active State) PLP->Complex Intermediate α,β-Unsaturated Iminium (Michael Acceptor) Complex->Intermediate α-deprotonation Inactivated Covalent Adduct (Irreversibly Inactivated) Intermediate->Inactivated Lysine nucleophilic attack

Figure 1: Mechanism-based suicide inactivation of PLP-dependent enzymes by vinylglycine.

Comparative Performance Data

When evaluating vinylglycine for assay development or therapeutic screening, it is essential to benchmark it against established alternatives like Aminoethoxyvinylglycine (AVG) and Propargylglycine (PAG) .

While AVG is a highly potent, tight-binding competitive inhibitor of ACC synthase with a


 in the low micromolar range[2], vinylglycine acts as a suicide substrate. For ACC synthase, vinylglycine inactivates the enzyme approximately once in every 30,000 catalytic turnovers[3]. Conversely, PAG demonstrates complementary specificity, acting as a suicide substrate for L-amino acid oxidase but not D-amino acid oxidase[4].
Table 1: Comparative Binding and Kinetic Profiles
InhibitorPrimary Target(s)Mechanism of ActionBinding Affinity / Kinetics
2-Aminobut-3-enoic acid HCl (Vinylglycine) ACC Synthase, AST, L-Amino Acid OxidaseIrreversible (Suicide Inactivation)Time-dependent;

driven. Inactivates ACC synthase ~1 per 30,000 turnovers[3].
Aminoethoxyvinylglycine (AVG) ACC SynthaseReversible / Tight-bindingHighly potent competitive inhibition;

[2].
Propargylglycine (PAG) L-Amino Acid Oxidase, Cystathionine

-synthase
Irreversible (Suicide Inactivation)Time-dependent inactivation; highly specific to L-isoforms[4].

Self-Validating Experimental Protocols

To rigorously confirm the binding affinity and inactivation kinetics (


 and 

) of vinylglycine, researchers must utilize methodologies that account for its time-dependent, covalent nature. Endpoint assays are insufficient; continuous monitoring coupled with structural validation is required.
Protocol A: Continuous UV-Vis Kinetic Assay for Time-Dependent Inactivation

This protocol leverages the unique spectral properties of the PLP cofactor to monitor the reaction in real-time. The internal aldimine of the active enzyme absorbs at ~420 nm, while the inactivated ketimine adduct absorbs at ~340 nm[5].

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 1 mL cuvette containing 50 mM HEPES buffer (pH 8.5), 10 μM PLP, and the target enzyme (e.g., 5 μM ACC synthase). Monitor the absorbance at 420 nm for 5 minutes to establish a stable baseline (

    
    ).
    
  • Inhibitor Incubation: Initiate the reaction by adding varying concentrations of vinylglycine HCl (e.g., 0.1 mM to 5 mM).

  • Continuous Monitoring: Record the decay of the 420 nm peak and the concurrent emergence of the 340 nm peak over 30–60 minutes. The rate of decay at different inhibitor concentrations is used to calculate the pseudo-first-order rate constants (

    
    ).
    
  • Kinetic Parameter Calculation: Plot

    
     against the inhibitor concentration using the Kitz-Wilson equation to determine the maximum inactivation rate (
    
    
    
    ) and the inhibitor concentration yielding half-maximal inactivation (
    
    
    ).
  • Self-Validation (Reversibility Check): To prove the causality of the irreversible covalent bond, subject an aliquot of the fully inhibited enzyme to extensive dialysis (24 hours at 4°C) against a buffer containing excess PLP (100 μM). If enzymatic activity is not restored post-dialysis, irreversible suicide inhibition is confirmed[6].

Protocol B: Structural Validation via LC-MS/MS

Kinetic data suggests covalent binding, but mass spectrometry proves it.

Step-by-Step Methodology:

  • Sample Preparation: Take 50 μg of the dialyzed, inactivated enzyme from Protocol A and denature it using 8M urea.

  • Proteolytic Digest: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin at 37°C.

  • LC-MS/MS Analysis: Run the digested peptides through a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Search the resulting spectra for the active-site peptide fragment. Identify the specific mass shift corresponding to the addition of the vinylglycine moiety (minus the leaving groups) on the catalytic lysine residue. This mass shift is the definitive proof of the mechanism-based binding affinity[1].

Workflow A 1. Baseline Kinetics B 2. Inhibitor Incubation A->B C 3. Continuous UV-Vis Monitoring B->C D 4. Dialysis (Reversibility Check) C->D E 5. LC-MS/MS Adduct Confirmation D->E

Figure 2: Self-validating experimental workflow for evaluating time-dependent enzyme inactivators.

Conclusion

Confirming the binding affinity of 2-Aminobut-3-enoic acid hydrochloride requires a paradigm shift from traditional competitive inhibition assays. Because it acts as a suicide substrate, its efficacy is dictated by


 and 

rather than a simple

. By employing continuous UV-Vis spectroscopy to capture pre-steady-state kinetics and validating the irreversible covalent adduct via dialysis and LC-MS/MS, researchers can establish a highly trustworthy, self-validating system to characterize this powerful biochemical tool.

References

1.[1] α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[2] Induction of 1-Aminocyclopropane-1-carboxylic Acid Synthase in Wounded Mesocarp Tissue of Winter Squash Fruit and the Effects of Ethylene. Plant and Cell Physiology, Oxford Academic. Available at:[Link] 3.[3] Expression of apple 1-aminocyclopropane-l-carboxylate synthase in Escherichia coli. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link] 4.[4] Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. PubMed (NIH). Available at: [Link] 5.[5] The time dependence of reactivation of AVG-inactivated WT ACC synthase. ResearchGate. Available at:[Link] 6.[6] VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES. DigitalCommons@UNL. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Aminobut-3-enoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The proper disposal of 2-Aminobut-3-enoic acid hydrochloride (also known as vinylglycine hydrochloride) is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of this compound safely. By understanding the material's hazards and adhering to the correct procedures, laboratories can ensure a safe working environment and maintain full compliance with environmental regulations. This document outlines hazard identification, waste segregation, packaging, and the ultimate disposal process through certified channels, grounded in authoritative safety data and regulatory standards.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is critical. 2-Aminobut-3-enoic acid hydrochloride is classified with specific risks that dictate its handling and disposal protocols.

1.1. GHS Classification

This compound is typically classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The corresponding GHS pictogram is GHS07 , indicating a warning for these irritant and harmful properties.[1]

1.2. Chemical Incompatibilities

To prevent dangerous reactions within a waste container, 2-Aminobut-3-enoic acid hydrochloride must not be mixed with incompatible materials. Key incompatibilities include:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates)[2][3]

  • Strong Acids: While it is a hydrochloride salt, mixing with other strong acids can be hazardous.[2][3]

  • Bases: Should not be mixed with bases in the same waste container.[4]

The primary risk of improper mixing is the potential for exothermic reactions or the generation of toxic fumes.

Pre-Disposal: Waste Segregation & Containment

Proper segregation at the point of generation is the most crucial step in the waste management lifecycle. This prevents accidental reactions and ensures the waste stream is correctly identified for final disposal.

2.1. Waste Stream Classification

2-Aminobut-3-enoic acid hydrochloride is an organic compound containing a halogen (from the hydrochloride salt). Therefore, it must be disposed of in a halogenated organic waste stream.[5][6] This is a critical distinction, as halogenated and non-halogenated wastes are often incinerated under different conditions.[5]

2.2. Container Selection and Labeling

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a tightly sealing screw cap.[4][7] High-density polyethylene (HDPE) carboys are a common choice. Ensure the container is in good condition with no cracks or leaks.[7]

  • Label the Container Immediately: The waste container must be labeled before or at the time the first drop of waste is added.[7][8] The label must be fully completed and include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 2-Aminobut-3-enoic acid hydrochloride". Do not use abbreviations or chemical formulas .[4][7]

    • A list of all components and their approximate concentrations, including any solvents.

    • The relevant hazard pictograms (e.g., GHS07 Irritant).

    • The name of the principal investigator (PI) and the laboratory location.

    • The accumulation start date (the date the first waste is added).

Step-by-Step Disposal Protocol

The universally accepted and required method for disposing of solid or concentrated 2-Aminobut-3-enoic acid hydrochloride is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2]

Protocol: Preparing for Hazardous Waste Collection

StepActionRationale (The "Why")
1 Don Personal Protective Equipment (PPE) Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the waste.[2][3] This minimizes risk from skin/eye irritation.
2 Transfer Waste to Designated Container Carefully transfer the waste into the correctly labeled halogenated organic waste container. If dealing with the solid powder, avoid creating dust.[2] A fume hood should be used if there is any risk of generating dust or aerosols.[3]
3 Secure the Container Tightly close the container cap to prevent leaks or the release of vapors.[7][9] Funnels must not be left in the container opening.[4]
4 Store in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[6][9] The SAA must be at or near the point of generation.
5 Segregate from Incompatibles Within the SAA, ensure the container is physically segregated from acids, bases, and oxidizers.[4][9]
6 Schedule a Pickup Once the container is full or has been stored for the maximum allowed time (often six months, check local regulations), contact your institution's Environmental Health & Safety (EHS) office or hazardous waste contractor to schedule a pickup.[7][9] Do not accumulate more than 55 gallons of waste in your lab area.[7]
Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Aminobut-3-enoic acid hydrochloride.

G cluster_0 cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Waste Transfer cluster_3 Step 3: Storage & Disposal start Waste Generated (Solid or Solution) get_container Select a compatible, leak-proof container with a screw cap. start->get_container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards (GHS07) - Lab Info & Date get_container->label_container transfer_waste Transfer waste into container (Use fume hood if dusty). label_container->transfer_waste classify_waste Classify as: HALOGENATED ORGANIC WASTE transfer_waste->classify_waste store_waste Securely cap and store in a designated Satellite Accumulation Area (SAA). transfer_waste->store_waste segregate_saa Ensure segregation from incompatible chemicals (oxidizers, acids). store_waste->segregate_saa contact_ehs Contact EHS / Hazardous Waste Contractor for pickup. segregate_saa->contact_ehs

Caption: Workflow for the safe disposal of 2-Aminobut-3-enoic acid hydrochloride.

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan for spill cleanup is essential.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2]

    • Place the swept material and any contaminated cleaning supplies (e.g., absorbent pads) into a sealed, properly labeled hazardous waste container.[2][7]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.[7]

    • Alert your institution's emergency response team or call 911.[7]

    • Close laboratory doors and increase ventilation through the chemical fume hood if it is safe to do so.[7]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[10][11] Classifying, labeling, and disposing of 2-Aminobut-3-enoic acid hydrochloride as a halogenated organic hazardous waste ensures compliance with RCRA's "cradle-to-grave" management requirements.[11] Failure to comply can result in significant institutional fines and legal action. Always adhere to your local, state, and federal regulations.[12]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Sigma-Aldrich. (n.d.). (R)-2-Aminobut-3-enoic acid hydrochloride. Product Page.
  • Generic Safety Data Sheet. (n.d.). Safety Data Sheet for 2-(Fmoc-amino)-2-(pent-4-enyl)dec-9-enoic acid.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Sigma-Aldrich. (2025). Safety Data Sheet for (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride.
  • Hamilton College. (n.d.). Chemical Waste Disposal Guidelines.
  • Kemicentrum. (2025). Organic solvent waste.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for (S)-Fmoc-2-(3'-butenyl)glycine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Aminoethoxyvinyl glycine hydrochloride.
  • Cayman Chemical. (2025). Safety Data Sheet for Aminoethoxyvinyl Glycine (hydrochloride).
  • U.S. Environmental Protection Agency. (1994). Clarification of RCRA hazardous waste regulations as they apply to certain secondary materials.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • EcoOnline. (n.d.). RCRA Hazardous Wastes.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.

Sources

Personal protective equipment for handling 2-Aminobut-3-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide for Handling 2-Aminobut-3-enoic Acid Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of specialized reagents into complex drug development workflows. 2-Aminobut-3-enoic acid hydrochloride (commonly known as Vinylglycine hydrochloride, CAS: 105763-41-5 for the (R)-enantiomer) is a critical non-proteinogenic amino acid derivative[1]. It is widely utilized as a mechanism-based "suicide" inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase.

While its utility in biochemical assays and organic synthesis is undeniable, its physical properties—specifically its propensity to form irritating, acidic dust—demand rigorous operational discipline. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality & Risk Assessment

Before handling any chemical, we must understand the mechanistic causality behind its hazard classifications. According to the globally harmonized system (GHS) and authoritative [2], 2-Aminobut-3-enoic acid hydrochloride presents four primary hazards:

  • Acute Oral Toxicity (Category 4, H302): Ingestion disrupts biological homeostasis, likely due to its irreversible inhibition of crucial aminotransferases within the gastrointestinal tract and systemic circulation.

  • Skin Irritation (Category 2, H315): The hydrochloride salt nature of the compound lowers the local pH upon contact with skin moisture. This localized acidification leads to protein denaturation and epidermal irritation.

  • Serious Eye Irritation (Category 2A, H319): The ocular mucosa is highly sensitive to acidic salts. Exposure causes immediate stinging, tearing, and potential corneal micro-abrasions if crystalline particulate matter is rubbed into the eye.

  • Respiratory Tract Irritation (Category 3, H335): Inhalation of fine crystalline dust interacts with the moist lining of the respiratory tract, causing localized acidification that triggers the cough reflex and mucosal inflammation.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be selected based on quantitative performance metrics rather than generic laboratory defaults.

PPE CategorySpecification / StandardMechanistic Justification
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm; Breakthrough time: >480 mins)Nitrile provides superior resistance to acidic salts compared to latex. The 0.11 mm thickness ensures tactile sensitivity during precise weighing without compromising the barrier.
Eye Protection Safety goggles with side-shields (EN166 or ANSI Z87.1 compliant)Side-shields are critical to prevent airborne dust (H335 hazard) from settling onto the ocular mucosa via peripheral air currents.
Respiratory N95 / FFP2 / P2 particulate respirator (EN 143 compliant)Required if handling outside a fume hood or if dust generation is unavoidable. Filters out fine crystalline particulates that cause respiratory irritation.
Body Protection Flame-retardant, anti-static laboratory coatPrevents electrostatic accumulation that could attract and hold chemical dust against the fabric, minimizing secondary exposure risks.

Operational Workflow & Handling Protocol

Every procedure must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Workflow A 1. Pre-Operation Check (Verify Fume Hood >100 fpm) B 2. Don Advanced PPE (Nitrile, Goggles, Lab Coat) A->B C 3. Weighing & Solubilization (Minimize Dust Generation) B->C D 4. Reaction Setup (Sealed Vessel Transfer) C->D E 5. Waste Segregation (Halogenated/Aqueous) D->E

Safe handling workflow for 2-Aminobut-3-enoic acid hydrochloride.

Step-by-Step Methodology: Precision Handling & Weighing

  • Environmental Validation: Ensure the chemical fume hood is operational. Use a digital anemometer or the hood's built-in monitor to verify a face velocity of at least 100 feet per minute (fpm). Causality: This captures any aerosolized hydrochloride dust before it reaches the operator's breathing zone.

  • PPE Verification: Inspect nitrile gloves for micro-tears by inflating them slightly before donning. Ensure safety goggles form a tight seal around the upper face.

  • Static Mitigation: 2-Aminobut-3-enoic acid hydrochloride is a crystalline powder prone to static cling. Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static wipe prior to opening.

  • Weighing Protocol:

    • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Tare the balance.

    • Gently transfer the solid using a micro-spatula. Do not drop the powder from a height, as this generates airborne particulates (exacerbating the H335 hazard).

  • Solubilization: Cap the weighing vessel immediately if transferring to another hood. If solubilizing in-situ, slowly add the designated solvent (e.g., buffered aqueous solution or polar organic solvent) down the side of the vessel to prevent dust kick-up.

Emergency Response & Decontamination

Despite rigorous protocols, accidental exposure requires immediate, algorithmic action.

Emergency Exp Accidental Exposure Eye Eye Contact: Flush 15 mins Exp->Eye Skin Skin Contact: Wash with Soap Exp->Skin Inh Inhalation: Fresh Air Exp->Inh Med Seek Medical Attention (Provide SDS) Eye->Med Skin->Med Inh->Med

Emergency response pathway for accidental chemical exposure.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Causality: The alkaline nature of soap neutralizes the acidic micro-environment created by the hydrochloride salt[2].

  • Eye Contact: Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do[2].

  • Inhalation: Move the affected personnel to fresh air. If breathing is labored, administer oxygen.

  • Spill Management: Do not sweep dry powder. Moisten the spill with a damp absorbent pad to suppress dust, then carefully scoop the material into a hazardous waste container. Wash the spill area with a mild alkaline solution (like dilute sodium bicarbonate) to neutralize residual acid[3].

Waste Segregation & Disposal Plan

Improper disposal of 2-Aminobut-3-enoic acid hydrochloride can lead to environmental contamination and regulatory non-compliance.

  • Solid Waste: Place all contaminated consumables (weighing boats, gloves, paper towels) into a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in an aqueous buffer, it must be routed to the "Aqueous Hazardous Waste" stream. Do not pour down the drain under any circumstances[2]. If dissolved in organic solvents (e.g., DMSO or Methanol for stock solutions), route to the "Non-Halogenated Organic Waste" (or Halogenated, depending on the specific solvent used).

  • Labeling: Ensure all waste containers are explicitly labeled with "Contains 2-Aminobut-3-enoic acid hydrochloride (Toxic/Irritant)".

References

  • (R)-2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | CID 91667871, PubChem. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobut-3-enoic acid hydrochloride
Reactant of Route 2
2-Aminobut-3-enoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.